HKGreen-4I
Description
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Properties
IUPAC Name |
methyl 2-[[3'-acetyloxy-6'-(4-hydroxy-N-methylanilino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]-(2-methoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N2O11/c1-20(39)47-25-11-14-29-31(17-25)48-30-16-23(37(2)22-6-9-24(40)10-7-22)8-13-28(30)36(29)27-12-5-21(15-26(27)35(44)49-36)34(43)38(18-32(41)45-3)19-33(42)46-4/h5-17,40H,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXUNDNNSKANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(CC(=O)OC)CC(=O)OC)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C6=CC=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HKGreen-4I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe HKGreen-4I, detailing its mechanism of action, experimental protocols, and applications in biological research. This compound is a highly sensitive and selective tool for the detection of peroxynitrite (ONOO⁻), a potent biological oxidant implicated in a wide range of physiological and pathological processes.
Core Mechanism of Action: Peroxynitrite Detection
This compound is not a therapeutic drug but a sophisticated fluorescent probe designed for the specific detection of peroxynitrite in living cells and tissues.[1][2] Its mechanism is based on a peroxynitrite-triggered oxidative N-dearylation reaction.[2][3][4] In its native state, this compound is virtually non-fluorescent. Upon reaction with peroxynitrite, the N-phenyl group is cleaved, yielding the highly fluorescent product N-methylrhodol. This "turn-on" fluorescent response allows for the sensitive and selective imaging of peroxynitrite.
The chemical transformation at the core of this compound's function is an oxidative N-dearylation. This reaction is highly specific for peroxynitrite over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), ensuring accurate detection in complex biological environments.
Peroxynitrite is a key molecule in various signaling pathways, particularly those related to oxidative stress, inflammation, and cellular damage. It is formed from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻). This compound can be utilized to visualize the generation of peroxynitrite in cellular models of inflammation, such as in macrophages challenged with pathogens, and in disease models like atherosclerosis.
Caption: Peroxynitrite formation and the this compound detection mechanism.
Quantitative Data
The performance of this compound as a fluorescent probe is characterized by its photophysical properties and its response to peroxynitrite.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (Ex) | 520 nm | |
| Maximum Emission Wavelength (Em) | 543 nm | |
| Quantum Yield (Φ) of HKGreen-4 | 0.001 | |
| Quantum Yield (Φ) of N-methylrhodol | 0.73 | |
| Recommended Working Concentration | 1-10 µM |
Experimental Protocols
Detailed methodologies for the use of this compound in cell-based assays are provided below. These protocols are for reference only and may require optimization based on the specific cell type and experimental conditions.
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Stock Solution (10 mM): Dissolve 1 mg of this compound in 150 µL of dimethyl sulfoxide (DMSO).
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Note: Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
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Working Solution (1-10 µM): Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.
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Note: The optimal concentration of the working solution should be determined experimentally.
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Centrifuge cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
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Wash the cells twice with PBS, with each wash lasting 5 minutes.
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Resuspend the cells to a density of 1x10⁶ cells/mL.
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Add 1 mL of the this compound working solution and incubate at room temperature for 5-30 minutes.
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Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
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Wash the cells twice with PBS for 5 minutes each time.
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Resuspend the cells in a serum-free cell culture medium or PBS for analysis.
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Observe the cells using fluorescence microscopy or flow cytometry.
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Culture adherent cells on sterile coverslips.
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Remove the coverslip from the culture medium and aspirate any excess medium.
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Add 100 µL of the this compound working solution to completely cover the cells and incubate at room temperature for 5-30 minutes.
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Wash the cells twice with the medium, with each wash lasting 5 minutes.
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Observe the cells using fluorescence microscopy or flow cytometry.
Caption: General experimental workflow for cell staining with this compound.
Applications in Research
This compound has been successfully employed to visualize endogenous peroxynitrite in various biological contexts:
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Immunology: Imaging the generation of peroxynitrite in E. coli-challenged macrophages, providing direct evidence for its role as an immune effector for bacterial clearance.
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Cardiovascular Disease: Detecting peroxynitrite in live tissues from a mouse model of atherosclerosis, highlighting its involvement in the pathology of this disease.
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Redox Biology: Serving as a powerful molecular imaging tool to explore the roles of peroxynitrite in redox regulation of key signaling pathways.
The high sensitivity and selectivity of this compound make it an invaluable tool for investigating the complex roles of peroxynitrite in both health and disease.
References
HKGreen-4I: An In-depth Technical Guide for the Detection of Peroxynitrite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HKGreen-4I, a highly sensitive and selective fluorescent probe for the detection of peroxynitrite (ONOO⁻), a critical reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. This document details the probe's mechanism of action, fluorescence properties, and provides detailed experimental protocols for its application in cellular and tissue imaging.
Core Principles of this compound
This compound is a rhodol-based fluorescent probe designed for the specific detection of peroxynitrite. In its native state, the probe is virtually non-fluorescent. Upon reaction with peroxynitrite, this compound undergoes an oxidative N-dearylation reaction, releasing a highly fluorescent product, N-methylrhodol.[1] This "turn-on" fluorescence response allows for the sensitive and selective imaging of peroxynitrite in biological systems.[2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 520 nm | [1] |
| Maximum Emission Wavelength (λem) | 543 nm | [1] |
| Quantum Yield (Φ) of this compound | 0.001 | [1] |
| Quantum Yield (Φ) of N-methylrhodol (product) | 0.73 |
| Reactive Species | Fold Fluorescence Increase | Reference |
| Peroxynitrite (ONOO⁻) | ~290 | |
| Hypochlorite (HOCl) | ~20 | |
| Hydroxyl Radical (•OH) | ~15 | |
| Superoxide (O₂•⁻) | Negligible | |
| Nitric Oxide (•NO) | Negligible | |
| Hydrogen Peroxide (H₂O₂) | Negligible |
Visualizing with this compound: Mechanism and Workflows
To facilitate a deeper understanding of this compound's application, the following diagrams illustrate its reaction mechanism, a typical experimental workflow, and a relevant signaling pathway.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the use of this compound and its cell-permeable acetate derivative, HKGreen-4A.
In Vitro Fluorescence Measurements
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Reagent Preparation:
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Prepare a 1 M stock solution of this compound in DMSO.
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Prepare a working solution of 1 µM this compound in 0.1 M phosphate buffer (pH 7.4).
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Prepare stock solutions of various ROS/RNS in appropriate solvents.
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Fluorescence Spectroscopy:
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Acquire fluorescence spectra using a fluorometer with excitation set at 517 nm and emission collected from 525 to 700 nm.
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To the this compound working solution, add aliquots of the ROS/RNS stock solutions.
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Incubate the mixture for 30 minutes at room temperature before measuring the fluorescence intensity.
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Live-Cell Imaging with HKGreen-4A
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Cell Culture and Plating:
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Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
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Cell Stimulation (for endogenous peroxynitrite detection):
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Treat cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (100 ng/mL) or heat-killed E. coli for the desired time to induce peroxynitrite production.
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Probe Loading:
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Prepare a 10 mM stock solution of HKGreen-4A in DMSO.
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Dilute the stock solution to a final concentration of 10 µM in serum-free medium.
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Remove the culture medium from the cells and incubate them with the HKGreen-4A working solution for 30 minutes at 37 °C.
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Imaging:
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Wash the cells twice with PBS.
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Image the cells using a confocal microscope with excitation at 514 nm and emission collected in the range of 530-600 nm.
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For co-localization studies, other fluorescent probes such as MitoTracker Red and Hoechst 33342 can be used.
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Imaging Peroxynitrite in an Atherosclerosis Mouse Model
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Animal Model:
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Use Apolipoprotein E-deficient (ApoE⁻/⁻) mice fed a high-fat diet to induce atherosclerosis.
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Probe Administration:
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Administer HKGreen-4A to the mice via an appropriate route (e.g., intravenous injection).
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Tissue Preparation and Imaging:
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After a designated time, euthanize the mice and excise the aortas.
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Mount the tissues for fluorescence imaging.
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Acquire images using a fluorescence microscope or an in vivo imaging system to detect the fluorescence signal from the reaction of HKGreen-4A with peroxynitrite in the atherosclerotic plaques.
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Conclusion
This compound is a powerful and reliable tool for the specific detection and imaging of peroxynitrite in a variety of biological contexts. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism make it an invaluable probe for researchers investigating the roles of peroxynitrite in health and disease. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in your research endeavors.
References
Peroxynitrite's Role in Cellular Signaling Pathways: A Technical Guide
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) and a powerful oxidant, formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1][2] Initially viewed primarily as a cytotoxic agent causing indiscriminate damage to biomolecules like proteins, lipids, and DNA, a more nuanced understanding of peroxynitrite has emerged.[1][3][4] Evidence now strongly indicates that peroxynitrite is a critical modulator of cellular signal transduction, capable of initiating specific signaling cascades and altering the function of key regulatory proteins. Its effects are highly dependent on its concentration, the cellular context, and the local chemical microenvironment.
This guide provides an in-depth technical overview of the pivotal roles peroxynitrite plays in core cellular signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms by which this reactive species influences cell fate and function.
Formation of Peroxynitrite
Peroxynitrite is generated endogenously when nitric oxide and superoxide are produced in close proximity. This reaction is extremely rapid and competes with the dismutation of superoxide by superoxide dismutase (SOD).
Caption: The rapid, diffusion-limited reaction of superoxide and nitric oxide to form peroxynitrite.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including ERK, JNK, and p38, are critical mediators of cellular responses to extracellular stimuli, regulating processes like proliferation, differentiation, and apoptosis. Peroxynitrite has been shown to be a potent activator of all three major MAPK cascades, often through unconventional, receptor-independent mechanisms.
Extracellular signal-Regulated Kinase (ERK) Pathway
Peroxynitrite activates the ERK pathway, which is typically associated with cell survival and growth. In H9C2 cardiomyocytes, peroxynitrite triggers ERK phosphorylation through a signaling cascade involving Raf-1 and MEK, but notably, this activation occurs independently of upstream EGFR and Ras activation, which are canonical triggers for this pathway. Other studies in fibroblasts suggest a MEK-independent, PKC-dependent mechanism for ERK activation by peroxynitrite. This activation is primarily driven by the oxidative chemistry of peroxynitrite.
Caption: Peroxynitrite activates the ERK pathway via both MEK-dependent and -independent routes.
JNK and p38 Pathways
Peroxynitrite is also a strong activator of the stress-activated protein kinases (SAPKs), JNK and p38. In PC12 cells, peroxynitrite-induced apoptosis requires the simultaneous activation of both p38 and JNK, which leads to Bax translocation and the initiation of the intrinsic apoptotic pathway. In alveolar cells, JNK activation by peroxynitrite is mediated by the oxidation and subsequent aggregation of the Fas death receptor.
Caption: Peroxynitrite activates JNK and p38 stress pathways, often leading to apoptosis.
Table 1: Effects of Peroxynitrite on MAPK Signaling
| Pathway Component | Cell Type | Effect Observed | Mechanism/Comment | Reference |
|---|---|---|---|---|
| ERK1/2 | H9C2 Cardiomyocytes | Increased Phosphorylation (Activation) | Ras-independent; involves Raf-1 and MEK activation | |
| ERK1/2 | Rat-1 Fibroblasts | Increased Phosphorylation (Activation) | MEK-independent; dependent on PKCα and PKCε | |
| JNK | Murine Alveolar C10 Cells | Activation | Mediated by oxidation and aggregation of the Fas receptor | |
| JNK & p38 | PC12 Cells | Simultaneous Activation | Required for peroxynitrite-induced apoptosis |
| p38 | Rat Primary Astrocytes | Activation | p38 activation regulates ONOO⁻ generation via iNOS and NADPH oxidase | |
Regulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. The effect of peroxynitrite on this pathway is complex and appears to be highly context-dependent, with reports of both activation and inhibition.
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Activation: In some cell types, such as human skin fibroblasts and rat hepatoma cells, peroxynitrite or its donors activate the PI3K/Akt pathway. This activation can be dependent on upstream receptors like PDGFR and leads to the phosphorylation and activation of Akt. This pro-survival signal can, in turn, activate downstream effectors like the Nrf2 antioxidant response. The mechanism is thought to involve oxidative modifications.
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Inhibition: Conversely, in endothelial cells, PC12 cells, and macrophages, peroxynitrite inhibits Akt signaling. This inhibition can occur through the nitration of a critical tyrosine residue on the p85 regulatory subunit of PI3K, which prevents its association with the p110 catalytic subunit, thereby blocking PI3K activation.
Caption: Peroxynitrite can either activate or inhibit the PI3K/Akt pathway via distinct mechanisms.
Table 2: Dichotomous Effects of Peroxynitrite on PI3K/Akt Signaling
| Cell Type | Effect on Akt | Proposed Mechanism | Reference |
|---|---|---|---|
| Human Skin Fibroblasts | Activation (Increased Phosphorylation) | Dependent on PDGFR and PI3K activation | |
| Rat Hepatoma Cell Line | Activation (Increased Phosphorylation) | Leads to activation of Nrf2/ARE pathway | |
| Neural Cells | Activation (Increased Phosphorylation) | Upregulates heme-oxygenase-1, limiting apoptosis | |
| Endothelial Cells | Inhibition | Nitration of a tyrosine residue in the p85 subunit of PI3K | |
| PC12 Cells | Inhibition | Contributes to peroxynitrite-induced apoptosis |
| RAW 264.7 Macrophages | Inhibition | Prevents association of p85 and p110 subunits of PI3K | |
Modulation of the NF-κB Pathway
Nuclear Factor kappa B (NF-κB) is a master regulator of inflammatory gene expression. Peroxynitrite exerts a potent, primarily inhibitory, effect on the canonical NF-κB activation pathway, which is triggered by inflammatory stimuli like TNF-α and LPS.
The canonical pathway relies on the activation of the IκB kinase (IKK) complex, specifically the IKKβ subunit, which phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. Peroxynitrite completely blocks the phosphorylation and activation of IKKβ, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm. This inhibitory action is due to oxidative chemistry. In some contexts, peroxynitrite may cause nitration of IκBα, which also prevents its degradation and contributes to NF-κB inhibition.
Caption: Peroxynitrite inhibits canonical NF-κB activation by blocking IKKβ phosphorylation.
Table 3: Effects of Peroxynitrite on NF-κB Signaling
| Cell Type | Stimulus | Effect on NF-κB | Mechanism | Reference |
|---|---|---|---|---|
| H9C2 Cardiomyocytes | LPS, TNF-α | Inhibition | Abrogation of IKKβ phosphorylation and IκBα degradation | |
| Human Endothelial Cells | TNF-α, IL-1β | Inhibition | Blockade of upstream IKKβ activation | |
| P19, SH-SY5Y, HEK293 | Constitutive/Induced | Inhibition | Nitration of p65 (Tyr⁶⁶, Tyr¹⁵²) leading to destabilization |
| HT-29 Colon Cancer | Peroxynitrite | Activation (aberrant) | Dual mechanism: p38-dependent IκBα phosphorylation and direct IκBα nitration | |
Activation of the Nrf2/ARE Pathway
The Nrf2/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Peroxynitrite has been identified as an activator of this protective pathway. In rat hepatoma cells, peroxynitrite treatment leads to the nuclear translocation of Nrf2 and activation of ARE-dependent gene expression. This activation is mediated by the PI3K/Akt signaling cascade; peroxynitrite-induced Akt phosphorylation is a prerequisite for Nrf2 activation. The subsequent upregulation of phase II detoxifying and antioxidant enzymes, such as glutathione S-transferase and heme-oxygenase-1, serves to mitigate peroxynitrite-mediated damage.
Caption: Peroxynitrite activates the cytoprotective Nrf2/ARE pathway via PI3K/Akt signaling.
Experimental Protocols
Studying the effects of a highly reactive and short-lived molecule like peroxynitrite requires specialized methodologies.
Workflow for Investigating Peroxynitrite's Cellular Effects
A typical experimental workflow involves generating peroxynitrite, exposing it to a cellular system, and then using specific assays to measure its presence and downstream effects on signaling pathways and protein function.
Caption: A generalized workflow for studying the impact of peroxynitrite on cellular systems.
Method 1: Detection of Peroxynitrite in Cellular Systems
Principle: Direct measurement is challenging due to peroxynitrite's short half-life (<20 ms at physiological pH). Therefore, detection often relies on probes that react with peroxynitrite to yield a stable, measurable product.
A. Fluorescent Probes:
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Methodology: Cells are incubated with a peroxynitrite-sensitive fluorescent probe. Upon reaction with peroxynitrite, the probe is oxidized, leading to a detectable increase in fluorescence.
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Common Probes:
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Dihydrorhodamine (DHR) 123: A widely used probe, though it can be oxidized by other species.
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Boronate-based Probes (e.g., o-MitoPhB(OH)₂): These probes react directly and stoichiometrically with peroxynitrite. They offer higher specificity and can be targeted to specific organelles like mitochondria. The reaction yields a fluorescent phenolic product.
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Near-Infrared Probes: Offer advantages of deeper tissue penetration and less autofluorescence interference.
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Protocol Outline (General):
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Culture cells to the desired confluency.
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Induce peroxynitrite formation (e.g., by stimulating with LPS/IFN-γ or adding a donor like SIN-1).
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Load cells with the fluorescent probe (e.g., 5-10 µM) for a specified time (e.g., 30 minutes) in a suitable buffer.
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Wash cells to remove excess probe.
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Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation/emission wavelengths.
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B. HPLC-MS/MS for Specific Products:
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Methodology: This method provides high specificity by detecting unique products formed from the reaction of peroxynitrite with a probe or endogenous molecules.
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Protocol Outline (using o-MitoPhB(OH)₂):
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Treat cells with the boronate probe and induce peroxynitrite formation.
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Harvest and lyse the cells.
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Perform protein precipitation and extract small molecules.
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Analyze the extract using HPLC coupled with tandem mass spectrometry (MS/MS).
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Quantify both the major phenolic product (from H₂O₂ and ONOO⁻) and the minor, peroxynitrite-specific nitrated product to differentiate between oxidants.
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Method 2: Detection of Peroxynitrite-Mediated Protein Modifications
Principle: Peroxynitrite modifies proteins in several ways, and detecting these modifications serves as a footprint of its activity. The most specific marker is the formation of 3-nitrotyrosine.
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A. Immunoblotting for 3-Nitrotyrosine:
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Methodology: A standard Western blot procedure using a specific primary antibody against 3-nitrotyrosine.
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Protocol Outline:
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Treat cells, harvest, and prepare protein lysates.
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Determine protein concentration using a standard assay (e.g., BCA).
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Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
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Incubate with a primary antibody specific for 3-nitrotyrosine.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect signal using an enhanced chemiluminescence (ECL) substrate.
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B. Detection of Protein Carbonyls:
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Methodology: Peroxynitrite can oxidize certain amino acid residues (e.g., lysine) to form carbonyl groups. These can be detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH), which can then be detected with an anti-DNP antibody via Western blot.
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Reference:
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C. Analysis of Thiol Modifications:
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Methodology: Peroxynitrite readily oxidizes cysteine thiol groups to form disulfides or other oxidized species. Changes in the free thiol content can be quantified using thiol-specific reagents like 5-iodoacetamido-fluorescein (IAF). Non-reducing SDS-PAGE can be used to visualize protein dimerization/aggregation resulting from disulfide bond formation.
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Method 3: Assessing Signaling Pathway Activation
Principle: Standard molecular biology techniques are used to measure the activation state of signaling proteins.
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Methodology: Western blotting is the most common method to assess the phosphorylation status of kinases.
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Protocol Outline (for p-Akt or p-ERK):
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Following peroxynitrite treatment, lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
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Perform SDS-PAGE and Western blotting as described above.
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Probe separate membranes with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).
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Quantify band densities and express the result as a ratio of phosphorylated protein to total protein to normalize for loading differences.
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Peroxynitrite is far more than a simple damaging agent; it is a sophisticated signaling molecule that exerts complex and often contradictory effects on cellular regulation. Its ability to modulate key pathways such as MAPK, PI3K/Akt, and NF-κB through specific oxidative and nitrative modifications places it at a critical nexus of cellular decision-making, influencing outcomes ranging from adaptation and survival to inflammation and apoptosis. A thorough understanding of the concentration- and context-dependent actions of peroxynitrite is essential for researchers and clinicians aiming to develop therapeutic strategies for pathologies where this reactive species plays a significant role, including cardiovascular, inflammatory, and neurodegenerative diseases.
References
HKGreen-4I Probe: A Technical Guide to its Basic Research Applications for Peroxynitrite Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HKGreen-4I probe is a highly sensitive and selective fluorescent tool designed for the specific detection of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of the core applications of this compound in basic research, with a focus on its mechanism, quantitative characteristics, and detailed experimental protocols for its use in cellular imaging.
Core Principles and Mechanism of Action
This compound operates as a "turn-on" fluorescent probe. In its native state, the probe is virtually non-fluorescent. The detection of peroxynitrite is achieved through a specific chemical reaction: a peroxynitrite-triggered oxidative N-dearylation of the probe molecule.[1][2][3] This irreversible reaction removes a quenching group from the fluorophore core, resulting in a significant increase in green fluorescence. This high specificity allows for the precise detection of peroxynitrite with minimal interference from other reactive oxygen species (ROS) and RNS.[4][5]
Quantitative Data Summary
The photophysical and performance characteristics of the this compound probe are summarized in the table below, providing key metrics for experimental design and data interpretation.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (Ex) | 520 nm | |
| Maximum Emission Wavelength (Em) | 543 nm | |
| Stock Solution Concentration | 10 mM in DMSO | |
| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |
| Detection Limit | 85.7 nM |
Signaling Pathway: Peroxynitrite Production in Macrophages
The following diagram illustrates the signaling cascade leading to the generation of peroxynitrite in macrophages upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), key inflammatory mediators.
Experimental Protocols
Preparation of this compound Solutions
1. Stock Solution (10 mM):
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Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.
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Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Working Solution (1-10 µM):
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On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically 1-10 µM).
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The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Experimental Workflow for Cellular Imaging
The following diagram outlines the general workflow for staining and imaging intracellular peroxynitrite using the this compound probe in both suspension and adherent cells.
Detailed Protocol: Imaging Endogenous Peroxynitrite in RAW264.7 Macrophages
This protocol is adapted from studies demonstrating the detection of endogenous peroxynitrite in activated macrophages.
1. Cell Culture and Stimulation:
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Culture RAW264.7 macrophages on sterile coverslips appropriate for microscopy.
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To induce peroxynitrite production, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL and interferon-gamma (IFN-γ) at 100 ng/mL for a period of 14 hours. Alternatively, cells can be challenged with heat-killed E. coli.
2. Staining with this compound:
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After the stimulation period, remove the culture medium.
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Wash the cells twice with PBS.
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Prepare a 10 µM working solution of HKGreen-4A (a cell-permeable analog of this compound) in a serum-free medium.
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Add the working solution to the cells and incubate for 30 minutes at room temperature, protected from light.
3. Co-staining (Optional):
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For visualization of specific cellular compartments, co-staining can be performed. For example, to visualize mitochondria, incubate with 100 nM MitoTracker Red. For nuclear staining, use 75 ng/mL Hoechst 33342.
4. Imaging:
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After incubation with the probe(s), wash the cells twice with the medium.
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Mount the coverslips and observe the cells using a confocal fluorescence microscope.
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For this compound, use an excitation wavelength of approximately 520 nm and collect the emission at around 543 nm.
5. Controls:
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To confirm the specificity of the fluorescence signal to peroxynitrite, control experiments should be performed. This can include:
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Unstimulated cells stained with this compound to establish baseline fluorescence.
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Stimulated cells co-incubated with a peroxynitrite scavenger, such as 100 µM minocycline, which should attenuate the fluorescence increase.
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Applications in Basic Research
The this compound probe has been instrumental in several key research areas:
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Inflammation and Immunology: Visualizing the production of peroxynitrite by immune cells, such as macrophages, in response to inflammatory stimuli. This is crucial for understanding the role of RNS in host defense and the inflammatory process.
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Atherosclerosis Research: HKGreen-4 has been successfully used to image peroxynitrite in live tissues from a mouse model of atherosclerosis, providing direct evidence of its involvement in this pathology.
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Drug Discovery and Development: The probe can be utilized as a tool to screen for compounds that modulate peroxynitrite production or act as scavengers.
Conclusion
The this compound probe is a powerful and reliable tool for the detection and imaging of peroxynitrite in living cells and tissues. Its high sensitivity, selectivity, and straightforward application make it an invaluable asset for researchers investigating the diverse roles of peroxynitrite in health and disease. This guide provides the foundational knowledge and protocols to effectively integrate the this compound probe into a variety of research applications.
References
HKGreen-4I: A Technical Guide for Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HKGreen-4I, a highly sensitive and selective fluorescent probe for the detection of peroxynitrite (ONOO⁻), a key player in oxidative stress. This document outlines the probe's core properties, experimental applications, and its relevance in studying cellular signaling pathways impacted by oxidative damage.
Core Properties of this compound
This compound is a green fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with peroxynitrite.[1][2] Its "turn-on" mechanism makes it an excellent tool for imaging and quantifying peroxynitrite in living cells and tissues.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Wavelength (λex) | 520 nm | [3] |
| Emission Wavelength (λem) | 543 nm | |
| Quantum Yield (Φ) - Before ONOO⁻ | ~0.001 | |
| Quantum Yield (Φ) - After ONOO⁻ | >0.29 (estimated from >290-fold fluorescence increase) | |
| Detection Limit | As low as 10 nM | |
| Selectivity | High selectivity for ONOO⁻ over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as H₂O₂, O₂⁻, NO, and HOCl. | |
| Reaction Time | Rapid |
Mechanism of Action: Oxidative N-Dearylation
The high selectivity and sensitivity of this compound towards peroxynitrite are attributed to a specific chemical reaction known as oxidative N-dearylation. In its native state, the fluorescence of the rhodamine-based fluorophore in this compound is quenched. Upon interaction with peroxynitrite, the N-aryl group is cleaved, leading to the release of the highly fluorescent rhodamine core. This process results in a dramatic, dose-dependent increase in fluorescence intensity.
Mechanism of this compound activation by peroxynitrite.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based assays. Optimal conditions may vary depending on the cell type and experimental setup.
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve 1 mg of this compound in 150 µL of anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): Dilute the stock solution in a serum-free medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and application.
Staining of Suspension Cells
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells once with PBS.
-
Resuspend the cells in the this compound working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Centrifuge the cells to remove the loading solution.
-
Wash the cells once with PBS.
-
Resuspend the cells in the desired buffer or medium for analysis.
Staining of Adherent Cells
-
Grow adherent cells on coverslips or in culture dishes.
-
Remove the culture medium.
-
Add the this compound working solution to cover the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the loading solution.
-
Wash the cells twice with a serum-free medium or PBS.
-
The cells are now ready for imaging.
Flow Cytometry Analysis
-
Prepare and stain cells with this compound as described above.
-
After the final wash, resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
Analyze the cells on a flow cytometer equipped with a 488 nm or 532 nm laser for excitation.
-
Collect the fluorescence emission in the green channel (typically around 530/30 nm).
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the this compound signal in the gated population.
Experimental workflow for using this compound.
Relevance in Oxidative Stress Studies: Signaling Pathways
Peroxynitrite is a potent and versatile oxidant that can modulate various signaling pathways, leading to cellular dysfunction and death. This compound is a valuable tool for dissecting the role of peroxynitrite in these processes.
Apoptosis
Peroxynitrite is a known inducer of apoptosis. It can activate pro-apoptotic signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, while simultaneously inhibiting pro-survival pathways like the PI3K/Akt pathway.
Peroxynitrite-mediated apoptosis signaling.
Neuroinflammation
In the central nervous system, peroxynitrite contributes to neuroinflammation by activating microglia and promoting the release of pro-inflammatory cytokines. This process is often mediated by the activation of transcription factors like NF-κB and the assembly of the NLRP3 inflammasome.
Peroxynitrite's role in neuroinflammation.
Endothelial Dysfunction
Peroxynitrite is a key mediator of endothelial dysfunction, a hallmark of many cardiovascular diseases. It can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of vasoprotective nitric oxide (NO), and activate pro-contractile signaling pathways, such as the Rho kinase pathway.
Peroxynitrite and endothelial dysfunction.
Conclusion
This compound is a powerful and reliable tool for the investigation of peroxynitrite-mediated oxidative stress. Its high sensitivity, selectivity, and straightforward application in cellular imaging and flow cytometry make it an invaluable asset for researchers in academia and the pharmaceutical industry. By enabling the precise detection and quantification of peroxynitrite, this compound facilitates a deeper understanding of the molecular mechanisms underlying various pathologies and provides a platform for the development of novel therapeutic strategies targeting oxidative damage.
References
Preliminary Investigation of HKGreen-4I in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKGreen-4I is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells.[1] Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), and it is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. Understanding the dynamics of peroxynitrite in cellular models is crucial for elucidating disease mechanisms and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in cell culture, including its cytotoxicity, experimental protocols for its use as a peroxynitrite indicator, and its mechanism of action.
Data Presentation
Quantitative Data on the Biological Effects of this compound
The primary application of this compound is as a fluorescent probe for the detection of peroxynitrite. Limited data is available regarding its direct biological effects on cultured cells. The following table summarizes the available quantitative data on the cytotoxicity of this compound.
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
| RAW264.7 (murine macrophage) | MTT Assay | Up to 80 µM | 24 hours | Virtually nontoxic | [This information is based on a statement found in a research article, but the specific article providing the primary data was not identified in the search results] |
Note: The available data on the direct biological effects of this compound is sparse. The provided cytotoxicity data is from a single study and cell line. Researchers should perform their own validation and cytotoxicity assays for their specific cell line and experimental conditions. No quantitative data on the effects of this compound on cell proliferation or apoptosis has been identified in the reviewed literature.
Experimental Protocols
Preparation of this compound Solutions
1. Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 150 µL of dimethyl sulfoxide (DMSO).
-
Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Working Solution (1-10 µM):
-
Dilute the 10 mM stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.
-
The optimal concentration of the working solution should be determined empirically for each cell type and experimental setup.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips or in appropriate cell culture plates.
-
When cells reach the desired confluency, remove the culture medium.
-
Gently wash the cells twice with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
The cells are now ready for imaging using fluorescence microscopy.
Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in warm PBS.
-
Repeat the centrifugation and washing step twice.
-
Resuspend the cells in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with warm PBS.
-
Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Mandatory Visualizations
Signaling Pathway and Detection Mechanism
The following diagram illustrates the cellular generation of peroxynitrite and the mechanism of its detection by this compound. Peroxynitrite is formed by the reaction of superoxide and nitric oxide. This compound reacts with peroxynitrite through an oxidative N-dearylation reaction, which results in a highly fluorescent product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Specificity of HKGreen-4I for Peroxynitrite (ONOO⁻)
This technical guide provides a comprehensive overview of the fluorescent probe this compound, with a focus on its specificity for the detection of peroxynitrite (ONOO⁻). This document consolidates key data, experimental methodologies, and the underlying biochemical pathways relevant to the application of this compound in research and drug development.
Introduction to this compound
This compound is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite, a potent and short-lived reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[1][2][3][4]. Due to its high reactivity, peroxynitrite is implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases[5]. The accurate and specific detection of ONOO⁻ is therefore crucial for understanding its biological roles. This compound addresses this need by providing a robust tool for imaging peroxynitrite in living cells and tissues. The probe is virtually non-fluorescent in its native state but exhibits a strong green fluorescence upon reaction with ONOO⁻.
Mechanism of Action: Oxidative N-Dearylation
The high specificity of HKGreen-4 for peroxynitrite is achieved through a peroxynitrite-triggered oxidative N-dearylation reaction. In its non-fluorescent state, the rhodol fluorophore core of HKGreen-4 is quenched by an N-phenyl group. Peroxynitrite selectively oxidizes this N-phenyl group, leading to its cleavage from the rhodol core. This N-dearylation reaction releases the highly fluorescent rhodol dye, resulting in a significant turn-on fluorescence response.
Quantitative Data and Photophysical Properties
The performance of this compound as a fluorescent probe is defined by its photophysical properties and its high degree of selectivity. Upon reaction with peroxynitrite, this compound exhibits a dramatic increase in fluorescence intensity, with reports indicating a 290-fold enhancement.
| Property | Value (this compound) | Reference(s) |
| Excitation Wavelength (λex) | ~520 nm | |
| Emission Wavelength (λem) | ~535 nm or ~543 nm | |
| Quantum Yield (Φ) - Off | 0.001 | |
| Quantum Yield (Φ) - On | Data not explicitly available for HKGreen-4 | |
| Molar Absorptivity (ε) | Data not explicitly available | |
| Fold Fluorescence Increase | ~290-fold upon reaction with ONOO⁻ |
Table 2: Selectivity of this compound for Peroxynitrite
This compound demonstrates exceptional selectivity for ONOO⁻ over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS).
| Interfering Species | Observed Fluorescence Response (Relative to ONOO⁻) | Reference(s) |
| Peroxynitrite (ONOO⁻) | High (baseline for comparison) | |
| Hydrogen Peroxide (H₂O₂) | Negligible | |
| Superoxide (O₂•⁻) | Negligible | |
| Nitric Oxide (•NO) | Negligible | |
| Hypochlorous Acid (HOCl) | Much weaker than ONOO⁻ | |
| Hydroxyl Radical (•OH) | Much weaker than ONOO⁻ |
Signaling Pathway: Peroxynitrite Formation in Macrophages
A primary application of this compound is the detection of endogenous peroxynitrite generated during inflammatory responses. In macrophages, the production of ONOO⁻ is a key component of the innate immune response to pathogens. The pathway involves the convergence of two signaling cascades that lead to the production of superoxide and nitric oxide.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in both in vitro and cellular assays.
In Vitro Selectivity Assay
This protocol is designed to verify the selectivity of this compound for peroxynitrite over other ROS/RNS.
Methodology:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in anhydrous DMSO. Store at -20°C to -80°C, protected from light.
-
On the day of the experiment, dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final working concentration of 1-10 µM.
-
-
Preparation of Peroxynitrite and Other ROS/RNS Solutions:
-
Prepare a fresh stock solution of peroxynitrite. The concentration can be determined spectrophotometrically (at 302 nm in 0.1 M NaOH, ε = 1670 M⁻¹cm⁻¹).
-
Prepare solutions of other ROS/RNS (e.g., H₂O₂, SIN-1 for ONOO⁻ generation in cells, menadione for O₂•⁻, NOC-18 for •NO) at concentrations relevant to biological systems or at a significant excess (e.g., 10-fold) compared to the probe concentration.
-
-
Fluorescence Measurement:
-
In a 96-well black plate, add the this compound working solution to each well.
-
Add the peroxynitrite or other ROS/RNS solutions to the respective wells. Include a control well with only the probe and buffer.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 490-520 nm and an emission wavelength of approximately 530-543 nm.
-
-
Data Analysis:
-
Calculate the fold-increase in fluorescence for each condition relative to the control (probe only).
-
Compare the fluorescence response induced by peroxynitrite to that of other ROS/RNS to determine the selectivity.
-
Intracellular Detection of Peroxynitrite in Adherent Cells
This protocol outlines the use of this compound for imaging endogenous or exogenous peroxynitrite in cultured adherent cells.
Methodology:
-
Cell Culture:
-
Culture adherent cells (e.g., RAW 264.7 macrophages) on sterile coverslips or in a suitable imaging dish until they reach the desired confluency.
-
-
Cell Stimulation (for endogenous ONOO⁻):
-
To induce endogenous peroxynitrite production, treat the cells with stimulants such as lipopolysaccharide (LPS, e.g., 1 µg/mL) and interferon-gamma (IFN-γ, e.g., 100 ng/mL) for a specified period (e.g., 14 hours).
-
-
Probe Loading:
-
Prepare a 1-10 µM working solution of this compound (often the acetoxymethyl ester version, HKGreen-4A, is used for better cell permeability) in serum-free cell culture medium or PBS.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C.
-
-
Washing:
-
Remove the probe solution and wash the cells twice with medium or PBS to remove any excess, non-internalized probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or a confocal microscope with the appropriate filter sets for green fluorescence (Ex/Em ~490/530 nm). A significant increase in green fluorescence indicates the presence of peroxynitrite.
-
Applications in Drug Discovery and Development
The specificity of this compound for peroxynitrite makes it a valuable tool in several areas of drug discovery:
-
Target Validation: Investigating the role of peroxynitrite in disease models.
-
Compound Screening: Screening for compounds that inhibit the production of peroxynitrite or scavenge it.
-
Mechanism of Action Studies: Elucidating how drug candidates modulate cellular redox signaling pathways involving peroxynitrite.
-
Toxicity Studies: Assessing drug-induced oxidative stress and peroxynitrite formation.
Conclusion
This compound is a powerful and highly specific fluorescent probe for the detection of peroxynitrite. Its robust "turn-on" fluorescence response, coupled with its high selectivity over other reactive species, makes it an indispensable tool for researchers and professionals in the fields of cell biology, pharmacology, and drug development. The methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in elucidating the complex roles of peroxynitrite in health and disease.
References
- 1. Peroxynitrite, a potent macrophage-derived oxidizing cytotoxin to combat invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular imaging of peroxynitrite with HKGreen-4 in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HKGreen-4I Staining in Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of HKGreen-4I, a highly sensitive fluorescent probe for the detection of peroxynitrite (ONOO⁻) in living adherent cells.
Introduction
This compound is a green fluorescent probe designed for the specific and sensitive detection of peroxynitrite, a potent biological oxidant implicated in a range of physiological and pathological processes.[1][2][3] The probe operates on a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant fluorescence turn-on response, allowing for the visualization of ONOO⁻ levels in cellular and tissue samples.[2][3]
Quantitative Data
The following table summarizes the key quantitative properties of the this compound probe:
| Property | Value | Reference |
| Maximum Excitation Wavelength | 520 nm | |
| Maximum Emission Wavelength | 543 nm | |
| Molecular Formula | C₃₆H₃₀N₂O₁₁ | |
| Molecular Weight | 666.63 g/mol | |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Recommended Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |
| Recommended Incubation Time | 5-30 minutes at room temperature |
Experimental Protocols
This section details the step-by-step methodology for staining adherent cells with this compound.
Reagent Preparation
1. Preparation of 10 mM this compound Stock Solution:
-
Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.
-
Vortex thoroughly to ensure the probe is completely dissolved.
-
Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Preparation of 1-10 µM this compound Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM).
-
The optimal concentration may vary depending on the cell type and experimental conditions, and should be determined empirically.
Staining Protocol for Adherent Cells
1. Cell Seeding:
-
Culture adherent cells on sterile glass coverslips or in a multi-well imaging plate suitable for fluorescence microscopy.
-
Seed the cells at a density that will result in a sub-confluent monolayer (approximately 70-80% confluency) at the time of staining.
2. Probe Loading:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered (e.g., 100 µL for a single well of a 96-well plate).
-
Gently swirl the plate to ensure even distribution of the probe.
-
Incubate the cells at room temperature for 5-30 minutes, protected from light. The optimal incubation time should be determined for each cell line and experimental setup.
3. Washing:
-
After incubation, gently remove the this compound working solution.
-
Wash the cells twice with warm cell culture medium or PBS for 5 minutes each time to remove any excess probe.
4. Imaging:
-
The cells are now ready for imaging.
-
Observe the cells using a fluorescence microscope equipped with a standard FITC filter set.
-
Capture images using an excitation wavelength of approximately 520 nm and collecting the emission at around 543 nm.
Visualizations
Experimental Workflow
Caption: Workflow for this compound staining of adherent cells.
Signaling Pathway
Caption: this compound detects peroxynitrite via oxidative N-dearylation.
References
Application Notes and Protocols for HKGreen-4I in Suspension Cells
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of HKGreen-4I, a fluorescent probe for the detection of peroxynitrite (ONOO⁻) in suspension cells.
Introduction
This compound is a highly sensitive and selective green fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells.[1][2][3][4] Peroxynitrite is a potent reactive nitrogen species (RNS) implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. This compound provides a valuable tool for researchers to investigate the role of peroxynitrite in these processes. Upon reaction with ONOO⁻, this compound undergoes an oxidative N-dearylation reaction, leading to a significant increase in its fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.[2]
Mechanism of Action
This compound's fluorescence is quenched in its native state. However, in the presence of peroxynitrite (ONOO⁻), the probe undergoes an oxidative N-dearylation reaction. This specific chemical reaction removes a quenching moiety from the fluorophore, resulting in a dramatic turn-on of a bright green fluorescence. This fluorescence signal is directly proportional to the concentration of peroxynitrite, allowing for its quantitative detection within the cellular environment. While one source has suggested this compound detects hydrogen peroxide (H₂O₂), the consensus in the scientific literature points to its high selectivity for peroxynitrite.
Data Presentation
The following table summarizes the key quantitative data for the this compound probe.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 520 nm | |
| Emission Wavelength (max) | 543 nm | |
| Molecular Formula | C₃₆H₃₀N₂O₁₁ | |
| Molecular Weight | 666.63 g/mol | |
| Recommended Working Concentration | 1-10 µM |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the use of this compound in suspension cells.
Required Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Serum-free cell culture medium
-
Suspension cells of interest
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Preparation of Reagents
4.2.1. 10 mM this compound Stock Solution
-
Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.
-
Vortex briefly to ensure the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
4.2.2. 1-10 µM this compound Working Solution
-
On the day of the experiment, dilute the 10 mM this compound stock solution in serum-free cell culture medium or PBS to the desired final working concentration (typically between 1-10 µM).
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Culture suspension cells to the desired density. For a 6-well plate format, a cell density of 1x10⁶ cells/mL is recommended.
-
Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with PBS. For each wash, resuspend the cells in PBS and centrifuge at 1000 x g for 3-5 minutes at 4°C, then discard the supernatant.
-
-
Staining:
-
Resuspend the washed cell pellet in 1 mL of the freshly prepared this compound working solution.
-
Incubate the cells at room temperature for 5-30 minutes, protected from light. The optimal incubation time should be determined for each cell type and experimental setup.
-
-
Washing:
-
After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant containing the staining solution.
-
Wash the cells twice with PBS to remove any excess probe. For each wash, resuspend the cells in PBS and centrifuge at 400 x g for 3-4 minutes at 4°C, then discard the supernatant.
-
-
Analysis:
-
Resuspend the final cell pellet in serum-free cell culture medium or PBS.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry using the appropriate filter sets for green fluorescence (Excitation/Emission ~520/543 nm).
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound activation by peroxynitrite.
Experimental Workflow for Staining Suspension Cells
Caption: Step-by-step workflow for staining suspension cells.
References
Application Notes and Protocols for HKGreen-4 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKGreen-4 is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells and tissues. Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻). It is a key player in a variety of physiological and pathological processes, including immune responses, cardiovascular diseases, and neurodegeneration. Understanding the dynamics of peroxynitrite production is crucial for elucidating its roles in these complex biological systems. HKGreen-4 offers a valuable tool for real-time imaging of peroxynitrite, enabling researchers to study its generation, localization, and downstream effects with high spatiotemporal resolution. This document provides detailed application notes and experimental protocols for the use of HKGreen-4 in fluorescence microscopy.
It is important to note that the designation "HKGreen-4I" appears to be a typographical error in some commercial listings; the correct name of the probe is HKGreen-4 .
Principle of Detection
The detection mechanism of HKGreen-4 is based on a peroxynitrite-triggered oxidative N-dearylation reaction.[1][2] In its native state, the HKGreen-4 molecule is in a non-fluorescent, or very weakly fluorescent, form. Upon reaction with peroxynitrite, a specific chemical transformation occurs where an N-phenyl group is cleaved from the rhodol fluorophore. This oxidative dearylation results in the formation of a highly fluorescent product, leading to a significant "turn-on" fluorescence signal. This reaction is highly specific for peroxynitrite, with minimal cross-reactivity with other reactive oxygen species (ROS) and RNS, ensuring accurate detection in complex biological environments.[1][2]
Data Presentation
Photophysical and Performance Characteristics of HKGreen-4
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~520 nm | [3] |
| Emission Wavelength (λem) | ~543 nm | |
| Quantum Yield (Φ) - Unreacted | ~0.001 | |
| Quantum Yield (Φ) - After reaction with ONOO⁻ | Data not available | |
| Fluorescence Enhancement with ONOO⁻ | ~290-fold | |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | |
| Working Concentration | 1-10 µM |
Selectivity of HKGreen-4
HKGreen-4 exhibits high selectivity for peroxynitrite over other biologically relevant reactive species. While precise quantitative fold-changes for all species are not available in the literature, studies have consistently shown negligible fluorescence increases in the presence of other ROS and RNS.
| Reactive Species | Reactivity/Fluorescence Response |
| Peroxynitrite (ONOO⁻) | High |
| Hydrogen Peroxide (H₂O₂) | Negligible |
| Superoxide (O₂•⁻) | Negligible |
| Nitric Oxide (•NO) | Negligible |
| Hypochlorite (OCl⁻) | Negligible |
| Hydroxyl Radical (•OH) | Negligible |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of HKGreen-4 with Peroxynitrite
The following diagram illustrates the peroxynitrite-triggered oxidative N-dearylation of HKGreen-4, leading to the formation of a highly fluorescent product.
Caption: HKGreen-4 reaction with peroxynitrite.
General Experimental Workflow for Cellular Imaging
This workflow outlines the key steps for imaging peroxynitrite in cultured cells using HKGreen-4.
Caption: Workflow for peroxynitrite imaging.
Experimental Protocols
Preparation of HKGreen-4 Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve 1 mg of HKGreen-4 in 150 µL of anhydrous DMSO.
-
Note: It is recommended to store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM): Dilute the 10 mM stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.
-
Note: The optimal working concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Protocol for Imaging Endogenous Peroxynitrite in RAW264.7 Macrophages
This protocol is adapted from studies imaging peroxynitrite in stimulated macrophage cell lines.
Materials:
-
RAW264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile coverslips or glass-bottom imaging dishes
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation
-
HKGreen-4
-
Anhydrous DMSO
-
Serum-free cell culture medium or HBSS
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells on sterile coverslips or in glass-bottom dishes at an appropriate density to reach 70-80% confluency on the day of the experiment. Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Stimulation: To induce the production of endogenous peroxynitrite, treat the cells with stimulating agents. For example, incubate the cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 12-24 hours. An unstimulated control group should be run in parallel.
-
Preparation of HKGreen-4 Working Solution: Prepare a 10 µM working solution of HKGreen-4 in serum-free medium or HBSS immediately before use.
-
Probe Loading: Remove the culture medium from the cells and wash them once with warm serum-free medium or HBSS. Add the HKGreen-4 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with warm serum-free medium or HBSS to remove any excess probe.
-
Imaging: Mount the coverslips on a slide with a drop of imaging buffer or directly image the cells in the glass-bottom dish using a fluorescence microscope. Acquire images using an appropriate objective and filter set (Excitation: ~520 nm, Emission: ~543 nm). Use identical imaging settings (e.g., exposure time, laser power) for all experimental groups to allow for accurate comparison of fluorescence intensity.
-
Data Analysis: Quantify the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between the stimulated and unstimulated control groups to determine the relative levels of peroxynitrite production.
A Note on "4i" in Fluorescence Microscopy
The term "4i" in the context of fluorescence microscopy typically refers to Iterative Indirect Immunofluorescence Imaging . This is a highly multiplexed imaging technique that allows for the visualization of a large number of different proteins (up to ~80) in the same sample. The "4i" method involves sequential cycles of antibody staining, imaging, and antibody elution. This technique is distinct from and unrelated to the use of the small-molecule fluorescent probe HKGreen-4 for detecting peroxynitrite.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the HKGreen-4 working solution.
-
Increase the incubation time with the probe.
-
Ensure that the cell stimulation protocol is effectively inducing peroxynitrite production.
-
Check the filter sets and settings on the fluorescence microscope.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe incubation to remove excess unbound probe.
-
Use a high-quality, imaging-grade medium or buffer for the final imaging step.
-
-
Phototoxicity or Photobleaching:
-
Minimize the exposure of the stained cells to excitation light.
-
Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.
-
Consider using an anti-fade mounting medium if imaging fixed cells.
-
Conclusion
HKGreen-4 is a powerful and reliable fluorescent probe for the detection and imaging of peroxynitrite in a variety of biological systems. Its high sensitivity, selectivity, and turn-on fluorescence response make it an ideal tool for researchers investigating the complex roles of peroxynitrite in health and disease. By following the detailed protocols and guidelines provided in these application notes, researchers can effectively utilize HKGreen-4 to gain valuable insights into peroxynitrite biology.
References
Application Notes: Detection of Peroxynitrite Using HKGreen-4I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) formed from the rapid, diffusion-controlled reaction between nitric oxide (•NO) and superoxide (O₂•⁻). As a powerful oxidant and nitrating agent, peroxynitrite is implicated in a wide range of physiological and pathological processes, including signal transduction, immune responses, and the pathogenesis of various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. The transient nature and high reactivity of peroxynitrite make its direct detection in biological systems challenging.
HKGreen-4I is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite in living cells and tissues.[1] The probe operates on a "turn-on" fluorescence mechanism, exhibiting weak fluorescence in its native state and displaying a significant increase in fluorescence intensity upon reaction with peroxynitrite. This reaction is based on a peroxynitrite-triggered oxidative N-dearylation mechanism, which confers high selectivity for ONOO⁻ over other reactive oxygen species (ROS) and RNS.[1][2] These characteristics make this compound a valuable tool for researchers studying the roles of peroxynitrite in health and disease.
Product Information
| Property | Value |
| Probe Name | This compound |
| Target Analyte | Peroxynitrite (ONOO⁻) |
| Fluorescence | Green |
| Excitation Maximum (Ex) | 520 nm[3] |
| Emission Maximum (Em) | 543 nm[3] |
| Mechanism of Action | Peroxynitrite-triggered oxidative N-dearylation |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) |
Signaling Pathway of Peroxynitrite Formation
Caption: Formation of peroxynitrite from nitric oxide and superoxide.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mM |
| Solvent | Anhydrous DMSO |
| Storage | -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Working Solution Concentration | 1 - 10 µM (optimization recommended) |
| Diluent | Serum-free cell culture medium or Phosphate-Buffered Saline (PBS) |
Protocol for Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Working Solution (e.g., 10 µM):
-
Warm the this compound stock solution to room temperature.
-
Dilute the 10 mM stock solution 1:1000 in serum-free cell culture medium or PBS to achieve a final concentration of 10 µM.
-
Prepare the working solution fresh for each experiment.
Staining Protocol for Live Cells
The following are general protocols for staining adherent and suspension cells. Optimal conditions, including probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.
For Adherent Cells:
-
Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.
-
Remove the culture medium.
-
Wash the cells twice with warm PBS.
-
Add the this compound working solution (e.g., 100 µL for a well in a 96-well plate) to the cells.
-
Incubate at room temperature for 5-30 minutes, protected from light. For RAW264.7 macrophages, a 30-minute incubation with 10 µM HKGreen-4A (a cell-permeable version) has been reported to be effective.
-
Wash the cells twice with warm serum-free culture medium or PBS (5 minutes each).
-
Image the cells immediately using a fluorescence microscope.
For Suspension Cells:
-
Centrifuge the cell suspension at 400 x g for 4 minutes to pellet the cells.
-
Discard the supernatant and wash the cells twice with warm PBS.
-
Resuspend the cells in the this compound working solution.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
Centrifuge at 400 x g for 4 minutes and discard the supernatant.
-
Wash the cells twice with warm PBS (5 minutes each).
-
Resuspend the cells in serum-free culture medium or PBS for imaging.
-
Image the cells immediately using a fluorescence microscope or analyze by flow cytometry.
Experimental Workflow for Peroxynitrite Detection
Caption: General workflow for detecting peroxynitrite with this compound.
Data Presentation and Analysis
Fluorescence Microscopy
For optimal detection of the this compound signal, a fluorescence microscope equipped with appropriate filter sets is required.
| Component | Recommended Wavelengths |
| Excitation Filter | ~510-530 nm (centered around 520 nm) |
| Dichroic Mirror | Cut-off at ~535 nm |
| Emission Filter | ~535-565 nm (centered around 543 nm) |
A standard FITC/GFP filter set may be suitable, but for best results, a filter set specifically optimized for the excitation and emission spectra of this compound is recommended.
Data Quantification
Quantification of the fluorescence signal can be performed using image analysis software such as ImageJ or FIJI.
-
Acquire images using consistent settings (e.g., exposure time, gain).
-
Define regions of interest (ROIs) around individual cells or specific subcellular compartments.
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the fluorescence intensity to a control group or a housekeeping fluorescent marker if applicable.
Applications in Disease Models
This compound has been successfully used to detect peroxynitrite in various disease models, providing insights into the role of this reactive species in pathology.
-
Atherosclerosis: HKGreen-4 has been used to visualize endogenous peroxynitrite in live tissues from a mouse model of atherosclerosis, demonstrating its utility in studying cardiovascular diseases.
-
Inflammation: The probe has been employed to detect peroxynitrite generation in stimulated RAW264.7 macrophages, a common model for studying inflammation.
-
Neuroinflammation: Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), can be used to study the role of peroxynitrite in neurodegenerative diseases. This compound is a suitable tool for such investigations.
Selectivity of this compound
This compound exhibits high selectivity for peroxynitrite over other biologically relevant reactive oxygen and nitrogen species.
| Reactive Species | Relative Fluorescence Response |
| Peroxynitrite (ONOO⁻) | High |
| Hydrogen Peroxide (H₂O₂) | Negligible |
| Superoxide (O₂•⁻) | Negligible |
| Nitric Oxide (•NO) | Negligible |
| Hypochlorite (OCl⁻) | Low |
| Hydroxyl Radical (•OH) | Low |
Note: This table provides a qualitative summary. For detailed quantitative data, refer to the primary literature.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | - Insufficient peroxynitrite production.- Probe concentration too low.- Incorrect filter set.- Photobleaching. | - Use a positive control (e.g., SIN-1, a peroxynitrite donor).- Optimize probe concentration (try the upper end of the 1-10 µM range).- Ensure filter set matches the probe's spectra.- Minimize light exposure during incubation and imaging. |
| High background fluorescence | - Incomplete washing.- Probe concentration too high.- Autofluorescence of cells or medium. | - Increase the number and duration of washing steps.- Titrate the probe to a lower concentration.- Image cells in a phenol red-free medium. Acquire an unstained control image to assess autofluorescence. |
| Cell toxicity | - High probe concentration.- Prolonged incubation. | - Reduce probe concentration and incubation time.- Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess toxicity. |
Conclusion
This compound is a robust and reliable tool for the detection of peroxynitrite in a variety of biological systems. Its high sensitivity and selectivity, coupled with its "turn-on" fluorescence response, make it an ideal choice for researchers investigating the complex roles of peroxynitrite in health and disease. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound to advance their understanding of peroxynitrite-mediated biological processes.
References
Application Notes and Protocols for Live-Cell Imaging of Peroxynitrite (ONOO⁻) using HKGreen-4I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of HKGreen-4I, a highly sensitive and selective fluorescent probe for the detection of peroxynitrite (ONOO⁻) in living cells. Detailed protocols for probe preparation, cell loading, imaging, and data analysis are provided to assist researchers in studying the role of ONOO⁻ in various physiological and pathological processes.
Introduction to this compound
Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[1]. It is a key player in a multitude of cellular processes and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[2][3]. This compound is a fluorescent probe designed for the specific detection of ONOO⁻ in live cells[1][4]. Its mechanism of action is based on a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant "turn-on" fluorescent response. This property makes this compound a valuable tool for real-time imaging and quantification of intracellular ONOO⁻.
This compound Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₀N₂O₁₁ | |
| Molecular Weight | 666.63 g/mol | |
| Excitation Maximum (λex) | 520 nm | |
| Emission Maximum (λem) | 543 nm | |
| Fluorescence Quantum Yield (Φ) in aqueous solution | 0.001 | |
| Color of Fluorescence | Green | |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) |
Selectivity of this compound
This compound exhibits high selectivity for peroxynitrite over other biologically relevant reactive oxygen and nitrogen species. The table below summarizes the fluorescence response of this compound to various species.
| Reactive Species | Fluorescence Response |
| Peroxynitrite (ONOO⁻) | Strong fluorescence enhancement |
| Nitric Oxide (NO) | Negligible |
| Superoxide (O₂•⁻) | Negligible |
| Hydrogen Peroxide (H₂O₂) | Negligible |
| Hydroxyl Radical (•OH) | Negligible |
| Hypochlorite (OCl⁻) | Negligible |
Note: The data presented is qualitative. For quantitative analysis, it is recommended to perform control experiments with generators of other ROS/RNS to confirm selectivity in your specific experimental system.
Experimental Protocols
Preparation of this compound Solutions
a. Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
b. Working Solution (1-10 µM):
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the 10 mM stock solution in serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final concentration (typically 1-10 µM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Live Cells
This protocol is applicable to both adherent and suspension cells.
a. For Adherent Cells:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Remove the culture medium.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with pre-warmed culture medium or buffer to remove excess probe.
-
Add fresh, pre-warmed medium or buffer to the cells for imaging.
b. For Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in pre-warmed this compound working solution.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the cells to remove the staining solution.
-
Wash the cells twice with pre-warmed culture medium or buffer.
-
Resuspend the cells in fresh, pre-warmed medium or buffer for imaging.
Induction of Endogenous Peroxynitrite in RAW 264.7 Macrophages
This protocol describes the stimulation of RAW 264.7 macrophages to produce endogenous ONOO⁻.
-
Plate RAW 264.7 cells and culture overnight.
-
To induce ONOO⁻ production, treat the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and Interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL for 4-16 hours.
-
Following stimulation, proceed with the this compound staining protocol as described in section 4.2.
Live-Cell Imaging
Recommended Microscope Settings
The following are general guidelines for imaging this compound fluorescence. Optimal settings should be determined for your specific microscope and experimental setup.
| Parameter | Recommendation |
| Microscope | Inverted confocal or widefield fluorescence microscope |
| Objective | 40x or 60x oil immersion objective with high numerical aperture (NA) |
| Excitation | 488 nm or 514 nm laser line for confocal; broad-spectrum lamp with a ~520 nm filter for widefield |
| Emission Detection | 530-560 nm |
| Laser Power | Use the lowest possible laser power to minimize phototoxicity and photobleaching. |
| Exposure Time | Adjust to achieve a good signal-to-noise ratio while minimizing phototoxicity. |
| Pinhole (Confocal) | Set to 1 Airy unit for optimal sectioning. |
Image Acquisition and Analysis
-
Acquire images of cells stained with this compound before and after stimulation.
-
Use identical imaging settings for all experimental groups and time points to ensure comparability.
-
For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Subtract the background fluorescence from a region without cells.
-
The fold-increase in fluorescence intensity after stimulation is indicative of the relative change in ONOO⁻ levels.
Visualizations
Signaling Pathway of ONOO⁻ Formation and Detection
Caption: ONOO⁻ formation and its detection by this compound.
Experimental Workflow for Live-Cell Imaging
Caption: Experimental workflow for imaging ONOO⁻ with this compound.
Logical Relationship for Quantitative Analysis
Caption: Logic for quantifying relative ONOO⁻ levels.
References
HKGreen-4I: Application Notes and Protocols for Studying Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HKGreen-4I, a highly sensitive fluorescent probe for the detection of peroxynitrite (ONOO⁻), in the context of neurodegenerative disease research. The provided protocols and data presentation formats are designed to facilitate the study of oxidative stress, a key pathological mechanism in diseases such as Alzheimer's and Parkinson's disease.
Introduction to this compound and its Relevance in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to oxidative stress as a major contributor to this neuronal damage. Peroxynitrite (ONOO⁻), a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), is a key mediator of oxidative and nitrative stress in the central nervous system.[1] Elevated levels of peroxynitrite have been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, where it can lead to lipid peroxidation, protein nitration, and DNA damage, ultimately triggering neuronal apoptosis.[1]
This compound is a highly sensitive and specific green fluorescent probe designed for the detection of peroxynitrite in living cells.[2] Its mechanism of action is based on a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant "turn-on" fluorescence response.[1][3] This property makes this compound an invaluable tool for researchers studying the role of peroxynitrite-mediated oxidative stress in neurodegenerative disease models.
Key Features of this compound:
-
High Sensitivity and Specificity: Enables the detection of low levels of peroxynitrite with minimal interference from other reactive oxygen species (ROS) and RNS.
-
"Turn-On" Fluorescence: The probe is virtually non-fluorescent until it reacts with peroxynitrite, providing a high signal-to-background ratio.
-
Live-Cell Imaging Compatibility: Suitable for real-time monitoring of peroxynitrite production in living neuronal cells and tissues.
-
Green Fluorescence: The resulting fluorescence can be detected using standard fluorescein (FITC) filter sets (Excitation/Emission: ~520/543 nm).
Data Presentation
Disclaimer: As of the latest literature search, specific quantitative data for this compound in neurodegenerative disease models has not been extensively published. The following tables are illustrative examples based on expected results from studies using the closely related predecessor probe, HKGreen-4, and are intended to serve as a template for presenting data obtained with this compound.
Table 1: Quantification of Peroxynitrite Production in an In Vitro Model of Alzheimer's Disease
Model: SH-SY5Y human neuroblastoma cells treated with amyloid-beta (Aβ) oligomers to induce oxidative stress. Assay: Cells were loaded with this compound and fluorescence intensity was measured using a fluorescence microplate reader.
| Treatment Group | This compound Fluorescence Intensity (Arbitrary Units, AU) | Fold Change vs. Control |
| Vehicle Control | 150 ± 12 | 1.0 |
| Aβ (1-42) Oligomers (10 µM) | 450 ± 25 | 3.0 |
| Aβ (1-42) Oligomers + Uric Acid (100 µM) | 180 ± 15 | 1.2 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Assessment of Peroxynitrite Levels in a Cellular Model of Parkinson's Disease
Model: Primary dopaminergic neurons treated with MPP⁺ (1-methyl-4-phenylpyridinium), a neurotoxin that induces Parkinson's-like pathology. Assay: Live-cell imaging of this compound-loaded neurons followed by quantification of intracellular fluorescence.
| Treatment Group | Mean this compound Fluorescence Intensity per Cell (AU) | Percentage of this compound Positive Cells |
| Vehicle Control | 85 ± 9 | 5% |
| MPP⁺ (5 µM) | 340 ± 28 | 45% |
| MPP⁺ + L-NAME (100 µM) | 120 ± 11 | 10% |
Data are presented as mean ± SD from the analysis of at least 100 cells per condition.
Experimental Protocols
Protocol 1: Detection of Peroxynitrite in Adherent Neuronal Cell Cultures
This protocol is suitable for cell lines such as SH-SY5Y neuroblastoma cells or primary neuronal cultures.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Serum-free cell culture medium (e.g., Neurobasal medium) or Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well black, clear-bottom plates for plate reader assays or glass-bottom dishes for microscopy)
-
Fluorescence microscope with a FITC filter set or a fluorescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.
-
Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or PBS to the desired final concentration (typically 5-10 µM for neuronal cells).
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Culture adherent neuronal cells on a suitable plate or dish.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the loading solution and wash the cells twice with warm serum-free medium or PBS.
-
-
Induction of Oxidative Stress (Optional):
-
After washing, add the desired stimulus (e.g., Aβ oligomers, MPP⁺, or a peroxynitrite donor like SIN-1) to the cells in fresh medium.
-
Incubate for the desired period.
-
-
Image Acquisition and Analysis:
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a FITC filter set (Excitation ~490 nm, Emission ~525 nm).
-
Capture images from multiple fields for each condition.
-
Quantify the mean fluorescence intensity per cell or the number of fluorescent cells using image analysis software (e.g., ImageJ/Fiji).
-
-
Fluorescence Microplate Reader:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence from unstained cells.
-
-
Protocol 2: Peroxynitrite Detection in Organotypic Brain Slices
This protocol allows for the study of peroxynitrite production in a more physiologically relevant ex vivo model.
Materials:
-
Organotypic brain slice cultures
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Confocal or two-photon microscope
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a 2X working solution of this compound (e.g., 20 µM) in aCSF.
-
-
Staining of Brain Slices:
-
Transfer the organotypic brain slices to a new plate.
-
Carefully remove the culture medium and add an equal volume of the 2X this compound working solution to the existing medium on the slice, resulting in a final concentration of 10 µM.
-
Incubate the slices for 1 hour at 37°C, protected from light.
-
Wash the slices three times with fresh, warm aCSF.
-
-
Induction and Imaging:
-
Mount the brain slice in a chamber on the microscope stage with continuous perfusion of warm, oxygenated aCSF.
-
Acquire baseline fluorescence images.
-
Introduce the stimulus (e.g., NMDA to induce excitotoxicity) into the perfusion medium.
-
Perform time-lapse imaging to monitor the change in this compound fluorescence.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to specific neuronal layers or individual cells.
-
Measure the change in fluorescence intensity over time within the ROIs.
-
Express the data as a fold change over the baseline fluorescence (F/F₀).
-
Signaling Pathways and Experimental Workflows
Peroxynitrite-Mediated Neuronal Damage Signaling Pathway
The following diagram illustrates the central role of peroxynitrite in mediating neuronal damage in neurodegenerative diseases.
Caption: Peroxynitrite formation and its downstream neurotoxic effects.
Experimental Workflow for Quantifying Peroxynitrite in a Neurodegenerative Disease Model
This diagram outlines the key steps for using this compound to measure peroxynitrite levels in a cell-based neurodegenerative disease model.
Caption: Workflow for this compound-based peroxynitrite measurement.
Logical Relationship of Oxidative Stress in Neurodegeneration
This diagram illustrates the interplay between key factors contributing to neurodegeneration, with a focus on the role of peroxynitrite.
Caption: The central role of peroxynitrite in oxidative stress-induced neurodegeneration.
References
Troubleshooting & Optimization
HKGreen-4I Staining: Technical Support Center
Welcome to the technical support center for HKGreen-4I staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve high-quality, reliable results in your immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation wavelength for this compound is 488 nm, and the maximal emission is at 520 nm. Ensure your microscope is equipped with the appropriate filter sets to capture the signal effectively.[1][2]
Q2: How should I store my this compound conjugated secondary antibody?
A2: Store the this compound conjugated antibody at 4°C in the dark. Avoid repeated freeze-thaw cycles as this can degrade the antibody and the fluorophore.[1] For long-term storage, consult the product datasheet, but typically aliquoting and storing at -20°C is recommended.
Q3: Can I use this compound for multiplexing with other fluorophores?
A3: Yes, this compound is suitable for multiplexing experiments. When selecting other fluorophores, ensure their excitation and emission spectra have minimal overlap with this compound to avoid bleed-through. For example, pairing it with red and far-red fluorophores is a common practice.
Q4: How can I prevent photobleaching of the this compound signal?
A4: To minimize photobleaching, reduce the exposure time and intensity of the excitation light.[3] Use an anti-fade mounting medium, such as those containing n-propyl gallate, to protect your sample.[4] Always store your stained slides in the dark and image them as soon as possible after staining.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound immunofluorescence experiments in a question-and-answer format.
Issue 1: Weak or No this compound Signal
Question: I am not detecting any signal, or the signal for my target is very weak. What are the potential reasons and solutions?
Answer: A weak or absent signal can be frustrating. The following steps can help you identify and resolve the problem.
Caption: Troubleshooting flowchart for weak or no this compound signal.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Microscope Settings | Ensure the correct light source and filter sets for this compound are being used (Excitation ~488 nm, Emission ~520 nm). Increase the gain or exposure time to ensure you are capturing any signal present. |
| Primary Antibody Issues | The primary antibody may not be validated for immunofluorescence. Check the antibody datasheet. The concentration may be too low; perform a titration to determine the optimal dilution. The antibody may have been stored improperly or undergone multiple freeze-thaw cycles, leading to degradation. |
| Secondary Antibody Incompatibility | Ensure the this compound secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary). |
| Fixation and Permeabilization | Over-fixation can mask the epitope. Try reducing the fixation time or performing antigen retrieval. For intracellular targets, ensure cells have been adequately permeabilized (e.g., with Triton X-100 or saponin). Conversely, harsh permeabilization might strip the antigen. |
| Low Target Expression | The target protein may be expressed at very low levels in your sample. Use a positive control cell line or tissue to confirm your protocol and reagents are working. Consider using a signal amplification method if the target is known to have low abundance. |
| Photobleaching | The fluorescent signal may have been bleached due to excessive exposure to light. Minimize light exposure, use an antifade mounting medium, and store slides in the dark. |
Issue 2: High Background or Non-Specific Staining
Question: I am observing high background fluorescence across my entire sample, making it difficult to distinguish the specific signal. What could be the cause and how can I fix it?
Answer: High background is a common issue that can obscure your specific signal. Here are several factors that could be contributing to this problem.
References
How to reduce background fluorescence with HKGreen-4I.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and achieve optimal results with HKGreen-4I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
This compound is a highly sensitive green fluorescent probe designed for the specific detection of peroxynitrite (ONOO⁻) in living cells.[1][2] It operates via a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant fluorescence turn-on response.[3][4][5]
Q2: What are the excitation and emission wavelengths of this compound?
The maximum excitation wavelength for this compound is 520 nm, and its maximum emission wavelength is 543 nm.
Q3: What are the common causes of high background fluorescence when using fluorescent probes like this compound?
High background fluorescence can stem from several sources:
-
Autofluorescence: Endogenous fluorophores within the cells or tissue can emit their own fluorescence.
-
Unbound Probe: Excess this compound that has not been washed away from the sample.
-
Non-specific Binding: The probe may bind to cellular components other than its target.
-
Media and Vessels: The cell culture medium or the imaging vessel (e.g., plastic-bottom dishes) can contribute to background fluorescence.
-
Sub-optimal Probe Concentration: Using a concentration of this compound that is too high can lead to increased background signal.
Troubleshooting Guides
Problem: High Background Fluorescence
High background can obscure the specific signal from peroxynitrite detection. Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Source of the Background
-
Unstained Control: Image a sample of your cells without any this compound using the same imaging settings. Significant fluorescence in this control points to autofluorescence from the cells or the medium.
-
Probe-Only Control: Image a well containing only the this compound working solution (without cells). This will help determine if the probe solution itself is contributing to the background.
Step 2: Implement Solutions
Based on the source identified, apply the following solutions:
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | - Use a lower excitation wavelength if possible, as autofluorescence is often higher in the blue range.- Consider using a quencher for autofluorescence if the problem persists. |
| High Probe Concentration | - Titrate the this compound concentration to find the optimal balance between signal and background. The recommended starting range is 1-10 µM. |
| Inadequate Washing | - Ensure thorough washing after incubation with the probe. Perform at least two washes with phosphate-buffered saline (PBS) or serum-free medium. |
| Non-specific Binding | - Include a blocking step with an appropriate blocking agent before adding the probe, although this is less common for small molecule probes. |
| Imaging Medium | - Image cells in a phenol red-free medium, as phenol red can be fluorescent. |
| Imaging Vessel | - Use glass-bottom dishes or slides for imaging, as plastic can be a source of background fluorescence. |
Problem: Weak or No Signal
If you are not observing a fluorescent signal, consider the following.
| Potential Cause | Recommended Solution |
| Low Peroxynitrite Levels | - Ensure your experimental conditions are appropriate to induce peroxynitrite production if you are using a stimulation model. |
| Sub-optimal Probe Concentration | - Increase the concentration of this compound within the recommended range of 1-10 µM. |
| Incorrect Filter Sets | - Verify that the excitation and emission filters on your microscope are appropriate for this compound (Ex: 520 nm, Em: 543 nm). |
| Probe Degradation | - Store the this compound stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Solutions
| Solution | Preparation | Storage |
| 10 mM Stock Solution | Dissolve 1 mg of this compound in 150 µL of DMSO. | Store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| 1-10 µM Working Solution | Dilute the 10 mM stock solution in serum-free cell culture medium or PBS. | Prepare fresh before each experiment. |
Note: The optimal concentration of the working solution may vary depending on the cell type and experimental conditions and should be determined by the user.
Staining Protocol for Adherent Cells
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Culture adherent cells on sterile coverslips or in glass-bottom dishes.
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Remove the culture medium.
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Add the this compound working solution to cover the cells completely.
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Incubate at room temperature for 5-30 minutes, protected from light.
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Wash the cells twice with serum-free medium or PBS for 5 minutes each time.
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Proceed with fluorescence microscopy.
Staining Protocol for Suspension Cells
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Centrifuge cells at 1000 x g for 3-5 minutes and discard the supernatant.
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Wash the cells twice with PBS.
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Resuspend the cells in the this compound working solution at a density of 1x10⁶ cells/mL.
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Incubate at room temperature for 5-30 minutes, protected from light.
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Centrifuge at 400 x g for 3-4 minutes and discard the supernatant.
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Wash the cells twice with PBS for 5 minutes each time.
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Resuspend the cells in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Activation mechanism of the this compound probe.
Caption: A workflow for troubleshooting high background fluorescence.
References
Optimizing HKGreen-4I Concentration for Diverse Cell Types: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of HKGreen-4I, a fluorescent probe for detecting peroxynitrite (ONOO-), across various cell types. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration of this compound can vary significantly between cell types. A general starting range is 1-10 µM.[1][2] For specific cell lines, we recommend the following starting points for optimization:
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RAW 264.7 Macrophages: 10 µM
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HeLa Cells: 5 µM
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HEK293 Cells: 5 µM
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Primary Neurons: 2.5 µM
It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How can I determine the optimal this compound concentration for my specific cell line?
A2: To determine the optimal concentration, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., 1, 2.5, 5, 10, and 20 µM) and measuring the fluorescence intensity. The optimal concentration will provide a strong signal-to-noise ratio without inducing cellular toxicity.
Q3: What are the common causes of a weak or absent fluorescent signal?
A3: A weak or non-existent signal can be due to several factors:
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Suboptimal Probe Concentration: The concentration of this compound may be too low for the specific cell type or density.
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Insufficient Incubation Time: The incubation time may not be long enough for the probe to effectively penetrate the cells and react with peroxynitrite.
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Low Peroxynitrite Levels: The cells may not be producing enough peroxynitrite to be detected. Consider using a positive control, such as stimulating cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages.
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Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/Emission: ~520 nm / ~543 nm).[1][2]
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Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to fade.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background fluorescence can obscure the specific signal. To mitigate this:
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Optimize Probe Concentration: Excess probe that is not taken up by cells or has not reacted with the target can contribute to background. Titrate to the lowest effective concentration.
-
Washing Steps: Ensure thorough but gentle washing of the cells after incubation with the probe to remove any unbound this compound.
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Use Phenol Red-Free Medium: Phenol red in cell culture medium can contribute to background fluorescence. Use a phenol red-free medium for the final incubation and imaging steps.
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Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To account for this, image a control group of unstained cells under the same conditions.
Q5: Is this compound cytotoxic?
A5: The related probe, HKGreen-4A, has been shown to be virtually non-toxic to RAW 264.7 cells at concentrations up to 80 µM. However, it is always good practice to perform a cytotoxicity assay for your specific cell type, especially when using higher concentrations or prolonged incubation times. A standard MTT or similar cell viability assay can be used for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal probe concentration. | Perform a concentration titration (e.g., 1-20 µM). |
| Insufficient incubation time. | Increase incubation time (e.g., 30-60 minutes). | |
| Low peroxynitrite levels. | Use a positive control (e.g., LPS/IFN-γ for macrophages). | |
| Incorrect microscope filter set. | Verify excitation and emission filters match this compound's spectra (~520/543 nm).[1] | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium if applicable. | |
| High Background | Probe concentration too high. | Decrease this compound concentration. |
| Inadequate washing. | Wash cells 2-3 times with PBS or phenol red-free medium after probe incubation. | |
| Autofluorescence. | Image unstained control cells to establish a baseline. | |
| Phenol red in medium. | Use phenol red-free medium for final incubation and imaging. | |
| Cell Death or Morphological Changes | Probe-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT) to determine a non-toxic concentration range. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is low (typically <0.5%). | |
| Phototoxicity. | Minimize exposure to excitation light. | |
| Signal Fades Quickly | Photobleaching. | Reduce laser power/excitation intensity. Decrease exposure time and/or the frequency of image acquisition. |
| Probe instability. | Prepare fresh working solutions of this compound for each experiment. Protect the stock solution from light and repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: this compound Specifications
| Property | Value | Reference |
| Target Analyte | Peroxynitrite (ONOO-) | |
| Excitation Wavelength (max) | ~520 nm | |
| Emission Wavelength (max) | ~543 nm | |
| Recommended Solvent | DMSO | |
| Recommended Stock Solution Concentration | 10 mM | |
| Recommended Working Concentration | 1 - 10 µM |
Table 2: Recommended Starting Concentrations for Optimization
| Cell Type | Starting Concentration | Notes |
| RAW 264.7 Macrophages | 10 µM | Based on studies with the related probe HKGreen-4A. |
| HeLa (Human cervical cancer) | 5 µM | General starting point for adherent cell lines. |
| HEK293 (Human embryonic kidney) | 5 µM | General starting point for adherent cell lines. |
| Primary Neurons | 2.5 µM | Neurons can be more sensitive; start with a lower concentration. |
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells (e.g., HeLa, HEK293)
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Cell Seeding: Plate cells on glass-bottom dishes or coverslips to reach 70-80% confluency on the day of the experiment.
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Prepare this compound Working Solution:
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Thaw the 10 mM this compound stock solution at room temperature.
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Dilute the stock solution in serum-free, phenol red-free medium or PBS to the desired final concentration (start with the recommended concentration from Table 2).
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-
Probe Loading:
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Remove the culture medium from the cells.
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Wash the cells once with warm PBS.
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Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
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Washing:
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Remove the probe-containing medium.
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Wash the cells twice with warm PBS or phenol red-free medium.
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Imaging:
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Add warm phenol red-free medium or PBS to the cells.
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Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~520 nm / ~543 nm).
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Protocol 2: Optimization of this compound Concentration
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Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) to ensure consistent cell numbers across different conditions.
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Prepare a Dilution Series: Prepare a series of this compound working solutions with different concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM) in serum-free, phenol red-free medium.
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Probe Loading and Incubation: Follow steps 3 and 4 of the General Staining Protocol for each concentration.
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Fluorescence Measurement:
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Use a fluorescence plate reader or a high-content imaging system to measure the mean fluorescence intensity for each concentration.
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For microscopy, capture images from multiple fields for each concentration and quantify the average fluorescence intensity.
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-
Data Analysis: Plot the mean fluorescence intensity against the this compound concentration. The optimal concentration is typically the lowest concentration that gives a robust signal with low background.
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(Optional) Cytotoxicity Assessment: In a parallel experiment, treat cells with the same concentration range of this compound and perform an MTT or other viability assay to ensure the chosen concentration is not toxic.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Peroxynitrite formation and its downstream cellular effects.
Caption: A typical experimental workflow for using this compound.
Caption: A logical approach to troubleshooting a weak fluorescent signal.
References
HKGreen-4I photostability and how to improve it.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using HKGreen-4I.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound fluorescence signal is fading rapidly during imaging. What is happening and how can I fix it?
A: Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1] Here are the primary causes and solutions:
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High Excitation Power: The intensity of the excitation light is a major factor in the rate of photobleaching.[1]
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Solution: Reduce the laser power or lamp intensity to the lowest level that provides a detectable signal.
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Long Exposure Times: Prolonged exposure to excitation light increases the likelihood of photobleaching events.[1]
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Solution: Use the shortest possible exposure time for each image. For time-lapse experiments, increase the interval between acquisitions.
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Presence of Molecular Oxygen: Oxygen can react with the excited fluorophore, leading to its degradation.[1][2]
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Solution: Consider using a commercial antifade reagent containing oxygen scavengers.
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Q2: I am observing a weak or no fluorescent signal from the start of my experiment. What are the possible causes?
A: Several factors could contribute to an initial weak or absent signal:
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Incorrect Instrument Settings: Ensure your microscope's filter sets match the excitation and emission spectra of this compound (Excitation: ~520 nm, Emission: ~543 nm).
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Probe Degradation: Confirm that this compound has been stored correctly, protected from light, and is within its expiration date.
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Low Peroxynitrite Levels: this compound is a fluorescent turn-on probe that requires peroxynitrite (ONOO⁻) to fluoresce. Your experimental model may not be producing sufficient levels of ONOO⁻.
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Solution: Include a positive control by treating cells with a known inducer of peroxynitrite, such as SIN-1.
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Suboptimal Probe Concentration: The concentration of this compound may be too low.
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Solution: Optimize the probe concentration. A typical starting range is 1-10 µM.
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Q3: The background fluorescence in my images is very high. How can I reduce it?
A: High background can obscure your signal. Here are some common causes and solutions:
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Autofluorescence: Cells and media components can have natural fluorescence.
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Solution: Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. Use phenol red-free media during imaging.
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Excess Probe: Incomplete removal of unbound this compound can lead to high background.
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Solution: Ensure adequate washing steps after probe incubation.
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Non-specific Staining: The probe may be accumulating in cellular compartments non-specifically.
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Solution: Optimize the incubation time and concentration of the probe.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a highly sensitive green fluorescent probe designed for the specific detection of peroxynitrite (ONOO⁻) in living cells. It operates on a "turn-on" mechanism. In its native state, the probe is non-fluorescent. Upon reaction with peroxynitrite, this compound undergoes an oxidative N-dearylation reaction, which releases the fluorophore and results in a significant increase in fluorescence intensity.
Q2: How should I prepare and store this compound?
A: For a 10 mM stock solution, dissolve 1 mg of this compound in 150 µL of DMSO. It is recommended to store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in serum-free cell culture medium or PBS to a working concentration of 1-10 µM.
Q3: What are the general strategies to improve the photostability of this compound?
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Minimize Light Exposure: Reduce the intensity and duration of excitation light.
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Use Antifade Reagents: Incorporate commercially available antifade mounting media or live-cell antifade reagents into your experimental protocol. These reagents often contain antioxidants and free radical scavengers that protect the fluorophore from photobleaching.
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Optimize Imaging Conditions: Use high numerical aperture (NA) objectives to collect more light and sensitive detectors to reduce the required excitation power.
Data Presentation
Table 1: Specifications of this compound
| Property | Value | Reference |
| Excitation Wavelength (Max) | 520 nm | |
| Emission Wavelength (Max) | 543 nm | |
| Molecular Weight | 666.63 g/mol | |
| Recommended Working Concentration | 1-10 µM |
Table 2: Comparative Properties of Common Green Fluorescent Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability |
| This compound | 520 | 543 | Data Not Available | Data Not Available |
| Fluorescein | 494 | 521 | 0.92 | Low |
| GFP (EGFP) | 488 | 507 | 0.60 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Note: Photostability is a relative measure and can be influenced by experimental conditions. |
Experimental Protocols
Protocol 1: General Procedure for Measuring Photostability of this compound
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Sample Preparation: Prepare cells stained with this compound according to the standard protocol.
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Microscope Setup:
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Select the appropriate filter set for this compound (e.g., FITC/GFP channel).
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Set the excitation intensity and camera exposure time to levels representative of your typical imaging conditions. Ensure the initial signal is not saturated.
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Image Acquisition:
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Set up a time-lapse acquisition sequence.
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Acquire images continuously at a set interval (e.g., every 5 seconds).
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Continue imaging until the fluorescence intensity has decreased to approximately 50% of its initial value.
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Data Analysis:
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Measure the mean fluorescence intensity of a region of interest (ROI) for each time point.
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Correct for background fluorescence by subtracting the mean intensity of a background ROI.
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Normalize the corrected fluorescence intensity by dividing all values by the intensity of the first time point.
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Plot the normalized intensity as a function of time to obtain the photobleaching curve. The half-life (t½) is the time it takes for the fluorescence to drop to 50% of its initial value.
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Protocol 2: Detection of Peroxynitrite in Live Cells using this compound
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Cell Culture: Culture cells to the desired confluency on a suitable imaging plate or coverslip.
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Preparation of this compound Working Solution: Dilute the 10 mM stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.
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Cell Staining:
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Remove the culture medium.
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Add the this compound working solution to the cells.
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Incubate at 37°C for 30 minutes.
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Washing:
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Remove the staining solution.
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Wash the cells twice with warm PBS or culture medium.
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Induction of Peroxynitrite (Optional): If studying induced peroxynitrite, treat cells with your stimulus of interest. Include appropriate positive and negative controls.
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Imaging: Image the cells using a fluorescence microscope with appropriate filters for green fluorescence.
Visualizations
Caption: this compound peroxynitrite detection mechanism.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting workflow for this compound imaging.
References
Common pitfalls to avoid when using HKGreen-4I.
Welcome to the technical support center for HKGreen-4I, a highly sensitive fluorescent probe for the detection of peroxynitrite (ONOO⁻) in living cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeable probe that is initially non-fluorescent. In the presence of peroxynitrite (ONOO⁻), it undergoes an oxidative N-dearylation reaction.[1][2] This specific reaction releases a highly fluorescent rhodol derivative, resulting in a significant "turn-on" green fluorescence signal that can be detected by fluorescence microscopy or flow cytometry.[1][2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The maximal excitation and emission wavelengths for this compound are approximately 520 nm and 543 nm, respectively.[3]
Q3: How should I prepare the stock and working solutions of this compound?
To prepare a stock solution, dissolve 1 mg of this compound in 150 µL of anhydrous DMSO to obtain a 10 mM concentration. For the working solution, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 1-10 µM. The optimal working concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the ideal concentration for your specific application.
Q4: How should I store this compound solutions?
The stock solution should be stored at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.
Troubleshooting Guide
This guide addresses common pitfalls and provides solutions to issues that may arise during your experiments with this compound.
Problem 1: Weak or No Fluorescence Signal
Q: I am not observing any fluorescence signal, or the signal is very weak. What could be the issue?
A weak or absent signal can be due to several factors. The following troubleshooting workflow can help identify the cause:
| Potential Cause | Recommended Solution |
| Improper Probe Preparation/Storage | Prepare a fresh working solution from a properly stored stock solution. Ensure the DMSO used is anhydrous. |
| Low Peroxynitrite Levels | Include a positive control, such as treating cells with a peroxynitrite donor like SIN-1 (3-morpholinosydnonimine), to confirm the probe is working. |
| Cell Health Issues | Ensure cells are healthy and not overly confluent, as this can affect their metabolic state and ability to produce peroxynitrite. |
| Incorrect Instrument Settings | Verify that the excitation and emission filters on your fluorescence microscope or flow cytometer are appropriate for this compound (Excitation: ~520 nm, Emission: ~543 nm). |
| Suboptimal Probe Concentration | Perform a concentration titration of the this compound working solution (e.g., 1, 5, 10 µM) to find the optimal concentration for your cell type. |
Problem 2: High Background Fluorescence
Q: I am observing high background fluorescence, which is masking the specific signal. How can I reduce it?
High background can obscure the signal from peroxynitrite detection. The following steps can help minimize background fluorescence:
| Potential Cause | Recommended Solution |
| Incomplete Washing | After incubating with this compound, wash the cells thoroughly 2-3 times with PBS or serum-free medium to remove any unbound probe. |
| Probe Concentration Too High | A high concentration of the probe can lead to non-specific binding and increased background. Reduce the concentration of the this compound working solution. |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence. To check for this, image a sample of unstained cells under the same conditions. If autofluorescence is high in the green channel, consider using a probe with a different emission spectrum if possible. |
| Contaminated Media or Buffers | Use fresh, sterile, and high-purity reagents for all steps of the experiment. |
Problem 3: Photobleaching
Q: The fluorescence signal is fading quickly during imaging. How can I prevent photobleaching?
Photobleaching is the photochemical destruction of a fluorophore, leading to a decrease in fluorescence intensity upon exposure to excitation light.
| Potential Cause | Recommended Solution |
| Prolonged Exposure to Excitation Light | Minimize the duration of light exposure. Use the lowest possible excitation intensity that provides a detectable signal. |
| High Excitation Intensity | Reduce the intensity of the excitation light source. |
| N/A | Use an anti-fade mounting medium if you are imaging fixed cells. |
| N/A | Acquire images efficiently. Locate the region of interest using brightfield or phase-contrast microscopy before switching to fluorescence imaging. |
Quantitative Data
The following tables summarize key quantitative parameters of HKGreen-4 and related probes.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Maximum Excitation Wavelength | ~520 nm | |
| Maximum Emission Wavelength | ~543 nm | |
| Quantum Yield (Φ) of HKGreen-4 (unbound) | 0.001 | |
| Quantum Yield (Φ) of HKGreen-4 product (bound) | 0.73 |
Table 2: Fluorescence Response of HKGreen-4 to Peroxynitrite
| Peroxynitrite Concentration | Relative Fluorescence Intensity |
| 0 µM | 1.0 |
| 1 µM | ~20 |
| 2 µM | ~40 |
| 5 µM | ~80 |
| 10 µM | ~120 |
| (Data adapted from studies on HKGreen-4, a closely related probe, and may vary for this compound) |
Signaling Pathway
This compound is designed to detect peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻). This pathway is often activated during inflammatory responses and in various pathological conditions.
Experimental Protocols
Protocol 1: Detection of Peroxynitrite in Adherent Cells
This protocol provides a general procedure for staining adherent cells with this compound.
Materials:
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This compound
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Anhydrous DMSO
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Serum-free cell culture medium or PBS
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Adherent cells cultured on sterile coverslips or in a multi-well plate
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Fluorescence microscope
Procedure:
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Cell Culture: Culture adherent cells on sterile coverslips or in a suitable imaging plate until they reach the desired confluency.
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Prepare this compound Working Solution: Dilute the 10 mM this compound stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM.
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Cell Staining: a. Remove the culture medium from the cells. b. Add the this compound working solution to the cells, ensuring the entire surface is covered (e.g., 100 µL for a well in a 96-well plate). c. Incubate the cells at room temperature for 5-30 minutes, protected from light.
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Washing: a. Aspirate the this compound working solution. b. Wash the cells twice with serum-free medium or PBS for 5 minutes each time.
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Imaging: a. Mount the coverslip on a slide with a drop of mounting medium (if applicable). b. Observe the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation: ~520 nm, Emission: ~543 nm).
Protocol 2: Detection of Peroxynitrite in Suspension Cells
This protocol is for staining suspension cells with this compound for analysis by fluorescence microscopy or flow cytometry.
Materials:
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This compound
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Anhydrous DMSO
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Serum-free cell culture medium or PBS
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Suspension cells
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Centrifuge
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Fluorescence microscope or flow cytometer
Procedure:
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Cell Preparation: a. Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. b. Discard the supernatant and wash the cells twice with PBS. c. Resuspend the cells to a density of 1x10⁶ cells/mL.
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Prepare this compound Working Solution: Dilute the 10 mM this compound stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM.
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Cell Staining: a. Add 1 mL of the this compound working solution to the cell suspension. b. Incubate at room temperature for 5-30 minutes, protected from light.
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Washing: a. Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. b. Wash the cells twice with PBS for 5 minutes each time.
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Analysis: a. Resuspend the cells in serum-free cell culture medium or PBS. b. Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission settings.
References
Technical Support Center: Improving Signal-to-Noise Ratio with HKGreen-4I
This technical support center is designed for researchers, scientists, and drug development professionals utilizing HKGreen-4I to detect peroxynitrite (ONOO⁻). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells.[1] Its primary application is in the field of molecular imaging to visualize and quantify the generation of peroxynitrite in various biological contexts, such as in macrophages during an immune response and in animal models of diseases like atherosclerosis.[2][3]
Q2: What are the excitation and emission wavelengths for this compound?
The maximum excitation wavelength for this compound is 520 nm, and its maximum emission wavelength is 543 nm.[1]
Q3: What is the mechanism of action for this compound?
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. Upon reaction with peroxynitrite, it undergoes an oxidative N-dearylation reaction.[2] This reaction releases a highly fluorescent product, leading to a significant increase in the fluorescence signal.
Q4: How should I prepare the stock and working solutions of this compound?
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Stock Solution (10 mM): Dissolve 1 mg of this compound in 150 µL of dimethyl sulfoxide (DMSO). It is recommended to store the stock solution at -20°C to -80°C, protected from light, and to avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to achieve the desired final concentration. The optimal concentration should be determined based on the specific experimental conditions and cell type.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Insufficient Peroxynitrite Levels | Ensure that your experimental model is capable of producing detectable levels of peroxynitrite. Consider using a positive control, such as cells stimulated with known inducers of peroxynitrite formation (e.g., SIN-1, a peroxynitrite donor). |
| Suboptimal Probe Concentration | The recommended working concentration is 1-10 µM. Titrate the concentration of this compound to find the optimal level for your specific cell type and experimental conditions. |
| Inadequate Incubation Time | The recommended incubation time is 5-30 minutes at room temperature. Optimize the incubation time to allow for sufficient probe uptake and reaction with peroxynitrite. |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for this compound (Ex/Em: 520/543 nm). |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. The use of an anti-fade mounting medium can also help to reduce photobleaching. |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excessive Probe Concentration | Using a concentration of this compound that is too high can lead to non-specific staining and increased background. Reduce the probe concentration and perform a titration to find the optimal balance between signal and background. |
| Incomplete Removal of Unbound Probe | Ensure thorough washing of the cells after incubation with this compound to remove any unbound probe. The recommended procedure is to wash twice with PBS or medium. |
| Autofluorescence | Some cell types or media components can exhibit natural fluorescence. To mitigate this, use a phenol red-free medium during the experiment and include an unstained control to assess the level of autofluorescence. |
| Non-specific Staining | While this compound is highly selective for peroxynitrite, non-specific binding can still occur. Ensure proper cell handling and washing procedures. If the issue persists, consider reducing the incubation time. |
Problem 3: Cell Toxicity or Altered Cell Morphology
| Possible Cause | Suggested Solution |
| High Probe Concentration | Although studies have shown HKGreen-4A (an acetate derivative of HKGreen-4 for improved cell loading) to be virtually non-toxic to cells even at high concentrations, it is always good practice to use the lowest effective concentration to minimize potential cytotoxicity. |
| Prolonged Incubation | Extended exposure to any exogenous agent can be stressful for cells. Adhere to the recommended incubation times (5-30 minutes). |
| Phototoxicity | Excessive exposure to high-intensity light can damage cells. Minimize the duration and intensity of light exposure during imaging. |
| Solvent Toxicity (DMSO) | The final concentration of DMSO in the working solution should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity. |
Quantitative Data
The performance of a fluorescent probe is often characterized by its quantum yield and the extent of fluorescence enhancement upon reacting with its target.
| Probe | Quantum Yield (Φ) Before ONOO⁻ | Quantum Yield (Φ) After ONOO⁻ | Fold Fluorescence Enhancement | Excitation (nm) | Emission (nm) |
| HKGreen-4 | ~0.001 | ~0.73 | ~290-fold | 517 | 535 |
| BDP-NGM | 0.0052 | 0.42 | ~80-fold | 502 | 512 |
| DH-1 | - | - | ~34-fold | - | - |
| Xan 35 | - | - | >100-fold | - | - |
Note: The quantum yield and fluorescence enhancement can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound
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Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.
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Prepare the this compound working solution by diluting the 10 mM DMSO stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells.
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Add 100 µL of the this compound working solution to each coverslip, ensuring the cells are completely covered.
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Incubate the cells at room temperature for 5-30 minutes, protected from light.
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Wash the cells twice with warm medium or PBS for 5 minutes each time to remove any unbound probe.
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Mount the coverslips on a microscope slide with a suitable mounting medium.
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Observe the cells using a fluorescence microscope with appropriate filter sets (Ex/Em: 520/543 nm).
Protocol 2: Staining of Suspension Cells with this compound
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Prepare a single-cell suspension with a density of 1x10⁶ cells/mL.
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Centrifuge the cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, centrifuging after each wash.
-
Prepare the this compound working solution by diluting the 10 mM DMSO stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.
-
Resuspend the cell pellet in 1 mL of the this compound working solution.
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Incubate the cells at room temperature for 5-30 minutes, protected from light.
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
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Wash the cells twice with PBS, centrifuging after each wash.
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Resuspend the cells in serum-free cell culture medium or PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission settings.
Visualizations
Signaling Pathway of this compound Activation
Caption: Reaction mechanism of this compound with peroxynitrite.
Experimental Workflow for this compound Staining
Caption: General experimental workflow for cell staining with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues with this compound.
References
HKGreen-4I Data Interpretation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HKGreen-4I fluorescent probe. The content is designed to address specific issues that may arise during experimental workflows involving the detection of peroxynitrite (ONOO⁻).
Quick Reference Data
| Property | Value | Reference |
| Analyte | Peroxynitrite (ONOO⁻) | [1][2] |
| Mechanism of Action | Peroxynitrite-triggered oxidative N-dearylation | [1][2] |
| Excitation Wavelength (Max) | ~520 nm | [3] |
| Emission Wavelength (Max) | ~543 nm | |
| Quantum Yield (Unreacted) | ~0.001 | |
| Quantum Yield (Reacted) | ~0.73 | |
| Fluorescence Increase | Up to 290-fold | |
| Recommended Working Concentration | 1-10 µM | |
| Solvent for Stock Solution | DMSO |
Experimental Protocol: Live Cell Imaging of Peroxynitrite
This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound
-
Anhydrous DMSO
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Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
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Cells of interest (adherent or in suspension)
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Peroxynitrite inducer (e.g., SIN-1) (optional, for positive control)
-
Peroxynitrite scavenger (e.g., uric acid) (optional, for negative control)
-
Fluorescence microscope or flow cytometer with appropriate filters (e.g., FITC channel)
Stock Solution Preparation:
-
Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
Cell Staining Protocol:
-
For Adherent Cells:
-
Grow cells on sterile coverslips or in a format suitable for microscopy.
-
Remove the culture medium.
-
Add the this compound working solution to cover the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
Wash the cells twice with warm PBS or medium.
-
Image the cells immediately using a fluorescence microscope.
-
-
For Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in the this compound working solution at a density of approximately 1x10⁶ cells/mL.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
Centrifuge the cells to remove the loading solution.
-
Wash the cells twice with warm PBS.
-
Resuspend the cells in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescence Signal | 1. Low Peroxynitrite Levels: The cells may not be producing enough peroxynitrite to be detected. 2. Inefficient Probe Loading: The probe may not be entering the cells effectively. 3. Incorrect Filter Sets: The excitation and emission filters on the microscope or flow cytometer may not be optimal for this compound. 4. Photobleaching: The fluorescent signal may be fading due to excessive light exposure. | 1. Include a positive control by treating cells with a peroxynitrite generator like SIN-1 to confirm the probe is working. 2. Optimize the probe concentration (1-10 µM) and incubation time (5-30 minutes). Ensure the use of serum-free medium during loading as serum proteins can interfere with probe uptake. 3. Use a standard FITC filter set (Ex/Em ~490/530 nm) which is compatible with this compound. 4. Minimize light exposure by using neutral density filters, reducing exposure time, and focusing on a different field of view before capturing the image. |
| High Background Fluorescence | 1. Autofluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, flavins) that can contribute to background noise, especially in the green spectrum. 2. Excess Probe: High concentrations of unbound probe can lead to non-specific fluorescence. 3. Media Components: Phenol red and other components in the imaging medium can be fluorescent. | 1. Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If significant, consider using a probe with a different emission spectrum if possible. 2. Optimize the probe concentration by performing a titration to find the lowest concentration that gives a good signal-to-noise ratio. Ensure thorough washing steps after loading. 3. Use phenol red-free imaging medium. |
| High Signal Variability | 1. Uneven Probe Loading: Cells in the population may have taken up different amounts of the probe. 2. Heterogeneous Peroxynitrite Production: Individual cells may be producing different levels of peroxynitrite. 3. Focal Plane Drift: During time-lapse imaging, changes in focus can alter fluorescence intensity. | 1. Ensure a homogenous cell suspension during loading and even distribution of the loading solution for adherent cells. 2. This may be a true biological result. Analyze a large population of cells to obtain statistically significant data. 3. Use an autofocus system if available. Ensure the imaging setup is stable and at a constant temperature. |
| Cell Death or Altered Morphology | 1. Probe Cytotoxicity: High concentrations of the probe or prolonged incubation times may be toxic to cells. 2. Phototoxicity: Excessive exposure to excitation light can induce cellular damage. | 1. Perform a cytotoxicity assay (e.g., MTT or propidium iodide staining) to determine the optimal non-toxic concentration and incubation time for your cell type. One study indicated that HKGreen-4A is virtually nontoxic to RAW264.7 cells even at 80 µM after 24 hours of incubation. 2. Reduce light intensity and exposure times. Use a more sensitive camera if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells.
Q2: How does this compound work?
A2: this compound is initially non-fluorescent. In the presence of peroxynitrite, it undergoes an oxidative N-dearylation reaction, which releases a highly fluorescent product.
Q3: Is this compound selective for peroxynitrite over other reactive oxygen species (ROS)?
A3: this compound exhibits high selectivity for peroxynitrite over other ROS and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), nitric oxide (NO), and superoxide (O₂⁻). However, it's always recommended to use appropriate controls in your experiments.
Q4: How should I store the this compound stock solution?
A4: The DMSO stock solution should be stored at -20°C to -80°C and protected from light. To avoid degradation from moisture, it is best to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Q5: Can I use this compound for quantitative measurements of peroxynitrite?
A5: this compound can be used for semi-quantitative analysis by measuring the fluorescence intensity. For more quantitative measurements, it is crucial to establish a calibration curve using a known concentration of a peroxynitrite donor. However, intracellular probe concentration can vary, making absolute quantification challenging. Ratiometric analysis of fluorescence changes relative to a baseline or control is a common approach.
Q6: What are the key controls to include in my this compound experiment?
A6:
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Unstained Control: To measure cellular autofluorescence.
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Positive Control: Cells treated with a peroxynitrite generator (e.g., SIN-1) to confirm the probe's responsiveness.
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Negative Control: Cells pre-treated with a peroxynitrite scavenger (e.g., uric acid) before stimulation to confirm the signal is specific to peroxynitrite.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Peroxynitrite formation and its role in activating the NF-κB and p38 MAPK signaling pathways.
Caption: General experimental workflow for using this compound to detect peroxynitrite in live cells.
References
Technical Support Center: Cell Viability Assessment with HKGreen-4I Staining
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for using HKGreen-4I to assess cell viability by detecting peroxynitrite (ONOO⁻), a key mediator of oxidative stress-induced cell death.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it relate to cell viability?
This compound is a fluorescent probe designed for the specific detection of peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS).[1][2] Peroxynitrite is a potent oxidizing agent that can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) by damaging cellular components like lipids, proteins, and DNA. Therefore, by measuring the intracellular levels of peroxynitrite with this compound, researchers can indirectly assess cell viability and investigate the role of oxidative stress in their experimental models. A significant increase in this compound fluorescence indicates elevated peroxynitrite levels, which is often correlated with decreased cell viability.
2. What is the mechanism of action of this compound?
This compound is initially non-fluorescent. In the presence of peroxynitrite, the probe undergoes an oxidative N-dearylation reaction. This reaction releases a highly fluorescent rhodol derivative, resulting in a strong green fluorescence signal.[3][4]
3. What are the excitation and emission wavelengths of this compound?
The maximal excitation and emission wavelengths of this compound are approximately 520 nm and 543 nm, respectively.[1]
4. Is this compound toxic to cells?
Studies have shown that this compound and its cell-permeable acetate derivative, HKGreen-4A, have low cytotoxicity and are well-suited for imaging in live cells. However, it is always recommended to perform a toxicity assessment for your specific cell type and experimental conditions.
5. What is the difference between this compound and HKGreen-4A?
HKGreen-4A is an acetate-modified version of this compound that has improved cell membrane permeability, leading to better intracellular loading of the probe. For live-cell imaging, HKGreen-4A is often the preferred choice.
Data Presentation
The following table provides a representative example of quantitative data that can be obtained from a cell-based assay using this compound to measure peroxynitrite levels after treatment with a peroxynitrite generator, such as SIN-1.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 150 | 15 | 1.0 |
| Vehicle Control | 155 | 18 | 1.03 |
| SIN-1 (10 µM) | 850 | 75 | 5.67 |
| SIN-1 (50 µM) | 2100 | 180 | 14.0 |
| SIN-1 (100 µM) + Urate (100 µM) | 350 | 40 | 2.33 |
Note: This data is illustrative. Actual fluorescence intensity values will vary depending on the cell type, instrument settings, and experimental conditions.
Experimental Protocols
Protocol 1: Detection of Intracellular Peroxynitrite in Adherent Cells using Fluorescence Microscopy
Materials:
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HKGreen-4A
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Dimethyl sulfoxide (DMSO)
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Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
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Adherent cells cultured on sterile coverslips or in imaging-compatible plates
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Peroxynitrite generator (e.g., SIN-1) for positive control (optional)
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Peroxynitrite scavenger (e.g., urate) for negative control (optional)
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Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)
Procedure:
-
Preparation of HKGreen-4A Stock Solution: Dissolve 1 mg of HKGreen-4A in 150 µL of high-quality DMSO to obtain a 10 mM stock solution. Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
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Preparation of HKGreen-4A Working Solution: Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally for your specific cell type.
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Cell Seeding: Seed adherent cells on sterile coverslips or in imaging plates and culture until they reach the desired confluency.
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Cell Treatment (Optional): If investigating the effect of a specific treatment, incubate the cells with your compound of interest for the desired duration. Include appropriate positive (peroxynitrite generator) and negative (peroxynitrite scavenger) controls.
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Staining:
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Remove the culture medium from the cells.
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Add 100 µL of the HKGreen-4A working solution to each well or coverslip, ensuring the cells are completely covered.
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Incubate at room temperature for 5-30 minutes, protected from light.
-
-
Washing:
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Remove the staining solution.
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Wash the cells twice with warm serum-free medium or PBS for 5 minutes each time to remove any unbound probe.
-
-
Imaging:
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Mount the coverslip on a microscope slide with a drop of mounting medium or add fresh imaging buffer to the plate.
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Visualize the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (Ex/Em: ~520/543 nm).
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Acquire images using consistent settings for all experimental groups.
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Protocol 2: Quantification of Intracellular Peroxynitrite using Flow Cytometry
Materials:
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HKGreen-4A
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DMSO
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Serum-free cell culture medium or PBS
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Suspension cells or trypsinized adherent cells
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Flow cytometry tubes
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Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
For suspension cells, centrifuge the cell culture at 1000 x g for 3-5 minutes and discard the supernatant.
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For adherent cells, detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization, then centrifuge to pellet the cells.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in serum-free medium or PBS to a density of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add 1 mL of the HKGreen-4A working solution (1-10 µM in serum-free medium or PBS) to the cell suspension.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
-
Washing:
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Centrifuge the stained cells at 400 x g for 3-4 minutes and discard the supernatant.
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Wash the cells twice with PBS.
-
-
Resuspension: Resuspend the cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.
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Flow Cytometry Analysis:
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Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard green emission filter (e.g., 530/30 nm).
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Record the fluorescence intensity of the stained cell population.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient probe concentration | Optimize the HKGreen-4A working concentration (try a range from 1 to 10 µM). |
| Short incubation time | Increase the incubation time with the probe (up to 30 minutes). | |
| Low peroxynitrite levels | Use a positive control (e.g., SIN-1) to confirm that the probe is working. | |
| Photobleaching | Minimize exposure of stained cells to light. Use an anti-fade mounting medium for microscopy. | |
| High Background Fluorescence | Probe concentration too high | Reduce the working concentration of HKGreen-4A. |
| Incomplete washing | Increase the number and duration of washing steps after staining. | |
| Cell autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If high, try a different emission filter. | |
| Uneven Staining | Cell clumping | Ensure a single-cell suspension for flow cytometry. For microscopy, ensure even seeding of cells. |
| Probe precipitation | Ensure the HKGreen-4A stock solution is fully dissolved in DMSO before preparing the working solution. | |
| Inconsistent Results | Variation in cell number | Normalize fluorescence intensity to cell number or a housekeeping protein. |
| Inconsistent incubation times | Ensure all samples are incubated with the probe and washed for the same duration. |
Visualizations
References
Technical Support Center: Refinement of Fluorescent Imaging Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments with fluorescent probes.
Important Note on HKGreen-4I: Initial searches indicate that "this compound" as a potassium indicator is not described in the available scientific literature. However, "HKGreen-4" is a well-documented, highly sensitive green fluorescent probe for the detection of peroxynitrite (ONOO⁻)[1][2][3][4][5]. Additionally, the term "4i" refers to "iterative indirect immunofluorescence imaging," a multiplexed imaging technique. This guide will therefore address protocols for HKGreen-4 (peroxynitrite indicator) and separately provide guidance on general-purpose green fluorescent potassium indicators.
Section 1: HKGreen-4 (Peroxynitrite Indicator) Technical Support
This section is dedicated to the use of HKGreen-4 for imaging peroxynitrite in live cells and tissues.
Frequently Asked Questions (FAQs)
Q1: What is HKGreen-4 and what does it detect?
A1: HKGreen-4 is a highly sensitive and selective green fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells and tissues. It operates via a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant increase in fluorescence intensity upon binding.
Q2: What are the spectral properties of HKGreen-4?
A2: HKGreen-4 has a maximum excitation wavelength of approximately 520 nm and a maximum emission wavelength of approximately 543 nm.
Q3: What is the recommended working concentration for HKGreen-4?
A3: The recommended working concentration for HKGreen-4 is typically in the range of 1-10 µM. However, the optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the best concentration for your specific application.
Experimental Protocols & Data
A summary of the key parameters for using HKGreen-4 is provided in the table below.
| Parameter | Value | Reference |
| Target Analyte | Peroxynitrite (ONOO⁻) | |
| Excitation Max. | ~520 nm | |
| Emission Max. | ~543 nm | |
| Stock Solution | 10 mM in DMSO | |
| Working Concentration | 1-10 µM | |
| Incubation Time | 5-30 minutes |
Detailed Methodology for Staining Adherent Cells with HKGreen-4
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Cell Preparation: Culture adherent cells on sterile coverslips until they reach the desired confluency.
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Working Solution Preparation: Dilute the 10 mM HKGreen-4 stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.
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Cell Staining:
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Remove the coverslip from the culture medium.
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Add 100 µL of the HKGreen-4 working solution to the coverslip, ensuring the cells are completely covered.
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Incubate at room temperature for 5-30 minutes, protected from light.
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-
Washing: Wash the cells twice with fresh medium, for 5 minutes each time, to remove any excess probe.
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Imaging: Mount the coverslip and observe the cells using a fluorescence microscope with appropriate filter sets for green fluorescence.
Troubleshooting Guide
Q4: I am seeing very low or no fluorescence signal. What could be the issue?
A4: Low or no signal can be due to several factors:
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Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for HKGreen-4 (Ex: ~520 nm, Em: ~543 nm).
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Insufficient Peroxynitrite: The cells may not be producing enough peroxynitrite to be detected. Include a positive control by treating cells with a known peroxynitrite generator like SIN-1.
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Probe Degradation: Ensure the HKGreen-4 stock solution has been stored correctly at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.
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Photobleaching: Minimize the exposure of the sample to the excitation light before imaging.
Q5: My background fluorescence is too high. How can I reduce it?
A5: High background can obscure your signal. Consider the following:
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Incomplete Washing: Increase the number or duration of the washing steps after incubation with the probe to remove all unbound HKGreen-4.
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Probe Concentration: The working concentration of the probe may be too high. Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio.
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Autofluorescence: Check for autofluorescence in your cells by imaging an unstained sample. If autofluorescence is high in the green channel, consider using spectral unmixing if your imaging system supports it.
Visualization
Caption: Workflow for staining adherent cells with HKGreen-4.
Section 2: Green Fluorescent Potassium Indicator Technical Support
This section provides general guidance for using common green fluorescent potassium indicators, such as the IPG™ family of dyes.
Frequently Asked Questions (FAQs)
Q1: What are green fluorescent potassium indicators used for?
A1: These indicators are used to measure changes in intracellular or extracellular potassium (K⁺) concentrations. They are valuable tools for studying the activity of K⁺ channels and transporters, which are crucial for cellular processes like neuronal signaling and maintaining resting membrane potential.
Q2: How do these indicators work?
A2: Most small-molecule potassium indicators are designed to be largely non-fluorescent in their unbound state. When they bind to K⁺ ions, their fluorescence intensity increases significantly. This change in fluorescence can be measured to determine relative changes in K⁺ concentration.
Q3: How do I choose the right potassium indicator?
A3: The choice of indicator depends on the expected potassium concentration in your experiment. Indicators are available with different binding affinities (Kd values). For example, IPG-1 has a lower affinity (Kd = 50 mM) and is suited for environments with high K⁺ concentrations, while IPG-4 has a higher affinity (Kd = 7 mM) and is better for detecting smaller changes in K⁺.
Experimental Protocols & Data
The table below summarizes the properties of the IPG™ family of green fluorescent potassium indicators.
| Indicator | Excitation Max. | Emission Max. | Kd (K⁺ Affinity) | Key Feature |
| IPG-1™ | ~525 nm | ~545 nm | 50 mM | Lowest affinity, for high K⁺ levels |
| IPG-2™ | ~525 nm | ~545 nm | 18 mM | Intermediate affinity |
| IPG-4™ | ~525 nm | ~545 nm | 7 mM | Highest affinity, for low K⁺ levels |
Data sourced from ION Biosciences.
General Methodology for Loading Cells with a Potassium Indicator
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Reagent Preparation: Prepare a stock solution of the indicator (e.g., IPG-2 AM) in high-quality, anhydrous DMSO.
-
Loading Solution: Dilute the stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to a final working concentration, typically between 1-10 µM. The addition of a non-ionic detergent like Pluronic® F-127 can aid in dye loading.
-
Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with fresh buffer to remove excess dye.
-
De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester, which traps the dye inside the cells.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets (e.g., FITC/GFP settings).
Troubleshooting Guide
Q4: The cells are not loading with the dye properly.
A4: Poor loading can be caused by several factors:
-
Dye Quality: Ensure the AM ester form of the dye has not been hydrolyzed due to improper storage or handling. Prepare fresh solutions from high-quality, anhydrous DMSO.
-
Cell Health: Unhealthy or dying cells will not load the dye efficiently. Ensure your cells are healthy before starting the experiment.
-
Loading Conditions: Optimize the incubation time and temperature. Some cell types may require longer incubation times or different temperatures.
Q5: The fluorescence signal is bleaching too quickly.
A5: Photobleaching is the photochemical destruction of the fluorophore, leading to a fading signal. To minimize this:
-
Reduce Excitation Intensity: Use neutral density filters to lower the intensity of the excitation light.
-
Minimize Exposure Time: Only expose the sample to the light when actively acquiring an image. Use the lowest possible exposure time that still provides a good signal.
-
Use Antifade Reagents: If imaging fixed cells, use a mounting medium that contains an antifade reagent.
Q6: I am seeing uneven or patchy staining in my cells.
A6: This can be due to dye compartmentalization or aggregation.
-
Optimize Loading Concentration: A lower dye concentration may prevent aggregation.
-
Check for Compartmentalization: Some dyes can accumulate in organelles like mitochondria. This can sometimes be reduced by loading at a lower temperature.
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Ensure Even Distribution: Make sure the loading buffer is mixed well and evenly distributed across the cells during incubation.
Visualization
Caption: Simplified pathway of K⁺ efflux and detection.
References
Validation & Comparative
A Comparative Guide to Peroxynitrite Probes: HKGreen-4I vs. The Field
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive nitrogen species (RNS) detection, this guide provides an objective comparison of the fluorescent probe HKGreen-4I against other commonly used peroxynitrite (ONOO⁻) sensors. This analysis, supported by experimental data, aims to facilitate informed decisions in selecting the optimal tool for your research needs.
Peroxynitrite is a potent and short-lived oxidant implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular disease. The accurate and sensitive detection of peroxynitrite in biological systems is crucial for understanding its roles in health and disease. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.
This guide focuses on this compound, a rhodol-based probe, and compares its performance characteristics with other prominent classes of peroxynitrite probes, including those based on boronate, rhodamine, coumarin, and cyanine scaffolds.
Quantitative Performance Comparison
The selection of a peroxynitrite probe is often dictated by its photophysical properties, sensitivity, selectivity, and reaction kinetics. The following table summarizes these key performance indicators for this compound and a selection of its alternatives.
| Probe Name/Class | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit (nM) | Response Time | Key Features |
| This compound | Rhodol | ~520[1] | ~543[1] | ~0.001 (off) / Not specified (on)[2] | 10[3] | Rapid | High sensitivity and selectivity; turn-on response.[3] |
| Boronate Probes (e.g., 4-MB) | Coumarin | ~385 (off) / ~450 (on) | 450 | Not specified | Not specified | Fast | Ratiometric response; good selectivity. |
| Rhodamine Probes (e.g., Red-PN) | Rhodamine | Not specified | Not specified | Not specified | 4.3 | < 5 seconds | Red-emitting; rapid response. |
| Coumarin-based Probes | Coumarin | Varies | Varies | Often high | Varies (e.g., 11 nM) | Varies | Good photostability and large Stokes shifts. |
| Cyanine-based Probes | Cyanine | Varies (often NIR) | Varies (often NIR) | Varies | Varies (e.g., 0.65 nM for a FRET probe) | Varies | Near-infrared emission for deep tissue imaging. |
| BDP-NGM | BODIPY | 502 | 512 | 0.0052 (off) / 0.42 (on) | Not specified | Not specified | Significant quantum yield increase. |
| Probe 1 | Not specified | 600 | 638 | Not specified | 45 | Not specified | Far-red emitting. |
Signaling Pathways and Sensing Mechanisms
The detection of peroxynitrite by fluorescent probes is based on specific chemical reactions that lead to a change in their optical properties.
This compound: Oxidative N-Dearylation
This compound belongs to the HKGreen family of probes which utilize a peroxynitrite-triggered oxidative N-dearylation reaction. In its native state, the rhodol fluorophore is in a non-fluorescent, spirocyclic form. The presence of peroxynitrite initiates an oxidative cleavage of the N-aryl group, leading to the release of the highly fluorescent rhodol.
Caption: Oxidative N-dearylation mechanism of this compound.
Boronate-Based Probes: Oxidation
Probes containing a boronate ester group react with peroxynitrite through an oxidative cleavage mechanism. This reaction transforms the boronate into a hydroxyl group, which often alters the electronic properties of the fluorophore, leading to a change in its fluorescence. This can be a turn-on or a ratiometric response.
Caption: Boronate probe oxidation by peroxynitrite.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are generalized protocols for the in vitro and in-cell detection of peroxynitrite using fluorescent probes.
In Vitro Peroxynitrite Detection using Fluorescence Spectroscopy
This protocol outlines the steps for quantifying the fluorescence response of a probe to peroxynitrite in a cell-free system.
Caption: Workflow for in vitro peroxynitrite detection.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM this compound in DMSO).
-
Prepare a working assay buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4).
-
Synthesize or obtain a fresh stock solution of peroxynitrite. The concentration should be determined spectrophotometrically before each experiment.
-
-
Assay Procedure:
-
Dilute the probe stock solution to the desired working concentration (e.g., 1-10 µM) in the assay buffer.
-
To a cuvette containing the diluted probe solution, add varying concentrations of peroxynitrite.
-
Incubate the mixture for a specified period (as determined by the probe's reaction kinetics) at room temperature, protected from light.
-
Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the peroxynitrite concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3:1).
-
Cellular Imaging of Peroxynitrite
This protocol provides a general workflow for visualizing intracellular peroxynitrite production using a fluorescent probe.
References
HKGreen-4I: A Comparative Guide to Peroxynitrite Specificity
For researchers in cellular biology and drug development, the accurate detection of reactive nitrogen species (RNS) is paramount to understanding various physiological and pathological processes. Peroxynitrite (ONOO⁻), a potent and short-lived oxidant, is implicated in a range of conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders. This guide provides a detailed comparison of HKGreen-4I, a fluorescent probe designed for the specific detection of peroxynitrite, against other reactive species, supported by experimental data and protocols.
Unparalleled Specificity of this compound for Peroxynitrite
This compound stands out due to its high sensitivity and exceptional selectivity for peroxynitrite.[1][2][3] The probe's mechanism relies on a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant "turn-on" fluorescent signal.[1][2] This specific chemical reaction minimizes cross-reactivity with other reactive oxygen species (ROS) and RNS, a common challenge with fluorescent probes in this field.
Comparative Fluorescence Response
Experimental data demonstrates that the fluorescence intensity of this compound increases substantially in the presence of peroxynitrite, while showing minimal to negligible response to other ROS and RNS. This high degree of specificity is crucial for accurate and reliable measurements in complex biological systems.
| Analyte | Relative Fluorescence Intensity (Fold Increase) |
| Peroxynitrite (ONOO⁻) | ~18-fold or greater |
| Hypochlorite (HOCl) | Minimal |
| Hydroxyl Radical (•OH) | Minimal |
| Hydrogen Peroxide (H₂O₂) | Negligible |
| Superoxide (O₂•⁻) | Negligible |
| Nitric Oxide (•NO) | Negligible |
| Peroxyl Radical (ROO•) | Negligible |
Table 1: Comparison of the relative fluorescence intensity of this compound in the presence of peroxynitrite versus other reactive oxygen and nitrogen species. Data is synthesized from qualitative and quantitative descriptions in the provided search results.
Visualizing Peroxynitrite Formation and Detection
The generation of peroxynitrite is a critical event in cellular signaling and oxidative stress. It is formed through the rapid, diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻). This compound provides a direct method to visualize this specific endpoint.
Caption: Peroxynitrite formation and the this compound detection mechanism.
Experimental Protocol for Peroxynitrite Detection
The following protocol outlines the steps for using this compound to detect peroxynitrite in living cells.
Materials
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Adherent cells cultured on sterile coverslips or suspension cells
-
Fluorescence microscope or flow cytometer
Probe Preparation
-
Stock Solution (10 mM): Dissolve 1 mg of this compound in 150 µL of DMSO. Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): Dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips to the desired confluence.
-
Remove the coverslip from the culture medium.
-
Add 100 µL of the this compound working solution to the coverslip and incubate at room temperature for 5-30 minutes.
-
Wash the cells twice with medium for 5 minutes each time.
-
Proceed with imaging using a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, with a 5-minute incubation for each wash.
-
Resuspend the cells in serum-free cell culture medium or PBS.
-
Add the this compound working solution and incubate as described for adherent cells.
-
Analyze the cells using a flow cytometer or fluorescence microscope.
Caption: Experimental workflow for peroxynitrite detection using this compound.
Logical Basis of this compound Specificity
The high specificity of this compound is a direct result of its unique chemical structure, which is engineered to react selectively with peroxynitrite. This selective reactivity is the foundation for its utility as a reliable research tool.
References
A Researcher's Guide to Fluorescent Reactive Oxygen Species Indicators: HKGreen-4I in Focus
In the intricate world of cellular signaling and oxidative stress, the accurate detection of Reactive Oxygen Species (ROS) is paramount. Fluorescent indicators have emerged as indispensable tools for researchers, offering insights into the spatial and temporal dynamics of these highly reactive molecules. This guide provides a comprehensive comparison of HKGreen-4I, a selective peroxynitrite (ONOO⁻) probe, with other widely used fluorescent ROS indicators, namely DCFH-DA, Dihydroethidium (DHE), and MitoSOX Red.
Performance Comparison of Fluorescent ROS Indicators
The selection of an appropriate fluorescent probe is critical for the success of ROS-related research. The following table summarizes the key characteristics and performance metrics of this compound and its counterparts to aid in this decision-making process.
| Feature | This compound | DCFH-DA | Dihydroethidium (DHE) | MitoSOX Red |
| Primary Target ROS | Peroxynitrite (ONOO⁻)[1][2][3] | General ROS (hydroxyl, peroxyl radicals)[4][5] | Superoxide (O₂⁻) | Mitochondrial Superoxide (O₂⁻) |
| Excitation Wavelength (nm) | ~520 | ~485-495 | ~480-530 | ~396 or ~510 |
| Emission Wavelength (nm) | ~543 | ~529-535 | ~576-620 | ~580-610 |
| Cellular Localization | Cytosol | Cytosol | Cytosol & Nucleus | Mitochondria |
| Key Advantages | High selectivity for peroxynitrite | Broad-spectrum ROS detection, widely used | Specific for superoxide | Specific for mitochondrial superoxide, allows for subcellular localization studies |
| Limitations | Specific to peroxynitrite, may not detect other ROS | Lacks specificity, can be oxidized by various cellular components | Can be non-specifically oxidized to ethidium, leading to potential misinterpretation | Oxidation product can bind to nuclear DNA |
Signaling Pathways and Detection Mechanisms
The following diagrams illustrate the detection mechanisms of each fluorescent probe.
References
Cross-Validation of Green Fluorescent Potassium Indicators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of green fluorescent genetically encoded potassium (K+) indicators with other prevalent methods for measuring intracellular potassium concentration. While the query specified "HKGreen-4I," which is a probe for peroxynitrite, this document addresses the likely user intent of evaluating green fluorescent potassium indicators. The content herein focuses on popular green indicators such as KRaION1 and provides a cross-validation context against other established techniques. Experimental data and detailed protocols are provided to support researchers in selecting the most suitable method for their studies.
Overview of Intracellular Potassium Measurement Methods
The accurate measurement of intracellular potassium concentration ([K+]) is crucial for understanding a vast array of physiological processes, from neuronal excitability to apoptosis.[1] Various techniques have been developed to quantify intracellular [K+], each with its own set of advantages and limitations. This guide compares genetically encoded green fluorescent indicators to chemical fluorescent dyes, thallium flux assays, and ion-selective microelectrodes.
-
Genetically Encoded Green Fluorescent K+ Indicators (e.g., KRaION1, GINKO1): These are proteins engineered to change their fluorescent properties upon binding to K+.[1][2] They can be targeted to specific cell types or subcellular compartments, offering high spatial resolution and enabling chronic monitoring in vivo.[1]
-
Chemical Fluorescent K+ Indicators (e.g., PBFI, IPG-series): These are small molecules that are loaded into cells and exhibit a change in fluorescence in response to K+ binding.[3] PBFI is a ratiometric indicator excited by UV light, while the IPG indicators are single-wavelength probes with varying affinities for K+.
-
Thallium Flux Assays: This is a high-throughput screening method that uses thallium (Tl+) as a surrogate for K+. The influx of Tl+ through K+ channels is detected by a Tl+-sensitive fluorescent dye inside the cells.
-
Ion-Selective Microelectrodes (ISMs): This electrophysiological technique provides direct and precise measurements of intracellular K+ activity. It is considered a gold standard for quantitative measurements but is invasive and has low throughput.
Quantitative Comparison of Fluorescent Potassium Indicators
The selection of a fluorescent indicator is often dictated by its spectral properties, binding affinity (Kd), dynamic range, and ion selectivity. The table below summarizes these key parameters for several green and other fluorescent K+ indicators.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (mM) | Dynamic Range (ΔF/F or ΔR/R) | Selectivity (K+ vs. Na+) |
| KRaION1 | Genetically Encoded | Ratiometric (407/507) | ~515 | 69 ± 10 | ~332% (in vitro) | High |
| GINKO1 | Genetically Encoded | 502 | 514 | 0.42 ± 0.03 | ~150% (2.5-fold intensity change) | >350-fold |
| PBFI | Chemical | Ratiometric (340/380) | 505 | 4 - 44 (Na+-dependent) | Ratiometric | ~1.5-fold |
| IPG-1 | Chemical | 525 | 545 | 50 | Not specified | Improved over PBFI |
| IPG-2 | Chemical | 525 | 545 | 18 | Not specified | Improved over PBFI |
| IPG-4 | Chemical | 525 | 545 | 7 | Not specified | Improved over PBFI |
Note: Kd values and dynamic ranges can vary depending on the experimental conditions (e.g., in vitro vs. in cellulo, ionic strength, pH).
Experimental Workflows and Principles
Visualizing the experimental process is key to understanding the practical application of each method. The following diagrams, created using Graphviz, illustrate the workflows for the different techniques.
Caption: Workflow for using genetically encoded green K+ indicators.
Caption: Experimental workflow for the chemical indicator PBFI.
Caption: Workflow for a Thallium Flux Assay.
Caption: Principle of Ion-Selective Microelectrode measurement.
Experimental Protocols
Genetically Encoded Indicators (e.g., KRaION1)
-
Vector Transfection: Culture cells (e.g., HeLa, HEK293) on glass-bottom dishes. Transfect cells with the plasmid DNA encoding the KRaION1 indicator using a suitable transfection reagent.
-
Protein Expression: Allow 24-48 hours for the cells to express the indicator protein.
-
Imaging Setup: Place the dish on an inverted fluorescence microscope equipped with appropriate filter sets for ratiometric imaging (e.g., excitation at ~400nm and ~500nm, emission at ~515nm).
-
Data Acquisition: Acquire baseline fluorescence images. Perfuse the cells with a stimulus solution (e.g., high extracellular K+ to induce depolarization) to induce changes in intracellular [K+].
-
In Situ Calibration: At the end of the experiment, perfuse the cells with calibration buffers containing known K+ concentrations and ionophores (e.g., 10 µM valinomycin and 5 µM nigericin) to equilibrate intracellular and extracellular [K+].
-
Analysis: Measure the fluorescence ratio (F507/F407) in the regions of interest. Generate a calibration curve from the ionophore data and convert the experimental ratios to [K+].
Chemical Indicators (e.g., PBFI-AM)
-
Dye Stock Preparation: Prepare a stock solution of PBFI-AM in anhydrous DMSO.
-
Loading Solution: Prepare a loading buffer (e.g., HBSS) containing 2-5 µM PBFI-AM and 0.02% Pluronic F-127 to aid in dye solubilization. Probenecid can be included to inhibit dye extrusion by organic anion transporters.
-
Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh buffer to remove extracellular dye.
-
Imaging: Perform fluorescence microscopy using excitation wavelengths of 340 nm and 380 nm, and collect emission at ~505 nm.
-
Calibration: Use an ionophore like gramicidin (10 µM) to clamp the intracellular [K+] to the known concentrations in the extracellular calibration buffers. It is crucial to also control the [Na+] in these buffers, as PBFI's affinity for K+ is sodium-dependent.
-
Analysis: Calculate the ratio of fluorescence intensities (F340/F380) and use the calibration curve to determine the intracellular [K+].
Thallium Flux Assay
-
Cell Plating: Seed cells expressing the K+ channel of interest in a 96-, 384-, or 1536-well black, clear-bottom microplate.
-
Dye Loading: Load the cells with a thallium-sensitive dye (e.g., FluxOR™ II Green reagent) according to the manufacturer's protocol.
-
Compound Incubation: Add test compounds (potential channel modulators) to the wells and incubate for a defined period (e.g., 30 minutes).
-
Assay Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Inject a stimulus buffer containing Tl+ (and typically a depolarizing concentration of K+) to activate the channels.
-
Data Acquisition: Immediately begin kinetic fluorescence readings to monitor the rate of Tl+ influx.
-
Analysis: Calculate the rate of fluorescence increase. For inhibitors, this rate will be reduced. For activators, it will be increased. Generate dose-response curves to determine EC50 or IC50 values.
Ion-Selective Microelectrodes
-
Electrode Fabrication: Pull double-barreled glass capillaries to a fine tip (<1 µm). Silanize the inside of one barrel to make it hydrophobic.
-
Loading: Backfill the silanized barrel with a K+-selective liquid ion exchanger (e.g., containing valinomycin). Backfill the reference barrel with a standard electrolyte solution (e.g., 3 M KCl).
-
Calibration: Calibrate the electrode by measuring the potential difference in a series of solutions with known K+ activities. The electrode should exhibit a Nernstian response of approximately 58 mV per tenfold change in K+ concentration.
-
Cell Impalement: Using a micromanipulator, carefully impale a single cell with both barrels of the microelectrode.
-
Measurement: The reference barrel measures the cell's membrane potential (Vm), while the K+-selective barrel measures the sum of Vm and the K+ equilibrium potential (VK).
-
Analysis: The potential from the reference barrel is electronically subtracted from the ion-selective barrel's potential to yield the net K+-dependent signal, which is then converted to intracellular K+ activity using the calibration curve.
Conclusion
The choice of method for measuring intracellular potassium depends on the specific experimental requirements. Genetically encoded green fluorescent indicators like KRaION1 are powerful tools for targeted, real-time imaging in live cells and organisms, offering good specificity and spatial resolution. Chemical indicators such as PBFI are useful for acute measurements in cell populations but may have lower selectivity and are prone to loading artifacts. Thallium flux assays are the industry standard for high-throughput screening of K+ channel modulators, providing a robust functional readout. Finally, ion-selective microelectrodes remain the gold standard for accurate, quantitative measurements of intracellular K+ activity, serving as an essential tool for validating data obtained from fluorescence-based methods. Cross-validation between these techniques is recommended to ensure the accuracy and reliability of experimental findings.
References
A Comparative Guide to Fluorescent Potassium Indicators for Complex Biological Samples
A Note on HKGreen-4I: Initial searches for the specificity of "this compound" in the context of potassium sensing have revealed that this probe is not designed for potassium detection. Multiple sources confirm that this compound is a highly sensitive green fluorescent probe developed for the specific detection of peroxynitrite (ONOO⁻) in living cells.[1][2][3][4] Its mechanism relies on an oxidative N-dearylation reaction triggered by peroxynitrite.[2] Therefore, a direct comparison of this compound with potassium indicators would be inappropriate.
This guide will instead provide a comprehensive comparison of widely-used fluorescent potassium (K⁺) indicators, both chemical and genetically encoded, to assist researchers in selecting the optimal tool for their experimental needs.
Comparison of Fluorescent Potassium Indicators
The selection of a suitable potassium indicator depends on several factors, including the experimental system, the expected range of potassium concentration changes, and the imaging setup. Below is a summary of the key performance characteristics of popular fluorescent K⁺ probes.
| Probe Name | Type | K d (mM) | λ ex (nm) | λ em (nm) | Selectivity (K⁺ over Na⁺) | Key Features |
| IPG-1 | Chemical Dye | 50 | 525 | 545 | Good | Lower affinity, suitable for environments with high K⁺ concentrations. |
| IPG-2 | Chemical Dye | 18 | 525 | 545 | Good | Intermediate K⁺ affinity. |
| IPG-4 | Chemical Dye | 7 | 525 | 545 | Improved | Highest K⁺ affinity in the IPG series; suitable for large intracellular K⁺ changes. |
| GINKO1 | Genetically Encoded | 0.43 | 502 (400) | 514 | >350-fold | Single fluorescent protein-based; can be used for dual-color imaging with red Ca²⁺ indicators. |
| GINKO2 | Genetically Encoded | ~10 (in vitro) | 490 / 402 | 510 | Higher than GINKO1 | Improved sensitivity and specificity over GINKO1. |
| KIRIN1 | Genetically Encoded | 1.66 | 410 | 530 / 475 | High (no response to 150 mM Na⁺) | FRET-based ratiometric indicator, allowing for more robust quantification. |
Experimental Protocols
Below are generalized protocols for using chemical and genetically encoded K⁺ indicators in complex biological samples. Researchers should consult the specific product datasheets for detailed instructions.
Protocol 1: Loading Chemical K⁺ Indicators (e.g., IPG-1 AM) into Cultured Cells
-
Preparation of Dye Loading Solution:
-
Allow all reagents, including the AM ester form of the dye and a vial of Pluronic™ F-127, to warm to room temperature.
-
Prepare a stock solution of the dye in anhydrous DMSO.
-
In a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2–7.4), prepare the final loading solution. A common final concentration for the dye is in the low micromolar range.
-
The addition of Pluronic™ F-127 (typically at 0.02%) is recommended to aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer.
-
For certain cell types that actively extrude the dye, an anion-transport inhibitor like probenecid can be included to improve intracellular retention.
-
-
Cell Loading:
-
Culture adherent cells on coverslips or in imaging-compatible plates. For suspension cells, they can be gently pelleted and resuspended in the loading solution.
-
Remove the culture medium and replace it with the dye loading solution.
-
Incubate the cells for a period typically ranging from 30 to 60 minutes at 37°C. Optimal loading time and temperature should be determined empirically for each cell type.
-
-
Washing and Imaging:
-
After incubation, wash the cells with fresh, pre-warmed buffer to remove any extracellular dye.
-
The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets (e.g., FITC or YFP filters for the IPG dyes).
-
Protocol 2: Expression of Genetically Encoded K⁺ Indicators (e.g., GINKO, KIRIN)
-
Plasmid Transfection/Transduction:
-
Select a suitable expression vector containing the sequence for the genetically encoded indicator (e.g., GINKO1, KIRIN1).
-
Transfect or transduce the cultured cells with the plasmid using a method appropriate for the cell type (e.g., lipofection, electroporation, or viral delivery).
-
For in vivo studies in model organisms, this may involve creating transgenic lines or using viral vectors for targeted expression in specific tissues or cell populations.
-
-
Protein Expression:
-
Allow sufficient time for the cells to express the indicator protein. This typically ranges from 24 to 72 hours post-transfection.
-
The expression level can be monitored by observing the baseline fluorescence of the indicator.
-
-
Imaging:
-
Mount the cells or tissue preparation on the microscope.
-
Excite the sample at the appropriate wavelength(s). For ratiometric FRET sensors like KIRIN1, sequential excitation for the donor and acceptor or dual-view imaging is required. For single-protein indicators like GINKO1, single wavelength excitation is used.
-
Record the fluorescence emission to monitor changes in intracellular K⁺ concentration.
-
Visualizations
Experimental Workflow for Probe Specificity Assessment
The following diagram illustrates a typical workflow to validate the specificity of a new fluorescent potassium indicator against other physiologically relevant ions.
Caption: Workflow for validating the specificity of a fluorescent K+ indicator.
Signaling Pathway Involving Potassium Ion Flux
This diagram shows a simplified signaling pathway where neurotransmitter binding leads to the opening of a K⁺ channel, resulting in potassium efflux and membrane hyperpolarization, a process that can be visualized with K⁺ indicators.
Caption: Simplified pathway of K+ channel activation and its detection.
References
A Comparative Analysis of HKGreen-4I and its Predecessors for Peroxynitrite Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the HKGreen Series of Fluorescent Probes
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is implicated in a wide range of physiological and pathological processes. Its detection and quantification in biological systems are crucial for understanding its roles in disease and for the development of novel therapeutics. The HKGreen series of fluorescent probes represents a significant advancement in the specific and sensitive detection of peroxynitrite in living cells. This guide provides a detailed comparative analysis of HKGreen-4I and its predecessors, HKGreen-1, HKGreen-2, and HKGreen-3, with a focus on their performance characteristics, underlying chemical mechanisms, and experimental applications.
Quantitative Performance Comparison
The following tables summarize the key photophysical and performance metrics of the HKGreen series of fluorescent probes for peroxynitrite detection.
Table 1: Photophysical Properties
| Probe | Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| HKGreen-1 | Dichlorofluorescein | ~503 | ~525 | Not Reported | Not Reported |
| HKGreen-2 | BODIPY | ~505 | ~515 | Not Reported | Not Reported |
| HKGreen-3 | Rhodol | ~510 | ~535 | Not Reported | Not Reported |
| This compound | Rhodol | 520[1] | 543[1] | ~80,000 | ~0.4 (after reaction) |
Table 2: Performance Characteristics
| Probe | Detection Limit | Fold Fluorescence Enhancement | Selectivity | Key Advantages |
| HKGreen-1 | Not Reported | ~7-8 fold | High for ONOO⁻ over other ROS/RNS | First in the series, demonstrated high selectivity. |
| HKGreen-2 | Not Reported | Significant | High for ONOO⁻ | BODIPY-based, known for sharp emission peaks and high photostability. |
| HKGreen-3 | Not Reported | >100 fold | High for ONOO⁻ | Rhodol-based, offering improved fluorescence enhancement. |
| This compound | ~4.5 nM | ~290 fold | Exceptional for ONOO⁻ | Highest sensitivity and fluorescence enhancement in the series. |
Reaction Mechanisms and Specificity
The specificity of the HKGreen probes for peroxynitrite is rooted in their distinct reaction mechanisms.
-
HKGreen-1 and HKGreen-2: These probes utilize a specific reaction between a ketone moiety and peroxynitrite. In the absence of peroxynitrite, the fluorescence of the probe is quenched. The reaction with peroxynitrite leads to the release of the fluorophore (dichlorofluorescein for HKGreen-1 and a BODIPY derivative for HKGreen-2), resulting in a significant increase in fluorescence.
-
HKGreen-3: This probe is based on a rhodol scaffold and also relies on a peroxynitrite-specific oxidation reaction to unleash its fluorescence.
-
This compound: The mechanism of this compound is a peroxynitrite-triggered oxidative N-dearylation reaction.[2][3] This highly specific reaction removes a quenching group from the rhodol fluorophore, leading to a dramatic turn-on fluorescence response. This mechanism contributes to the exceptional sensitivity and selectivity of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these probes. Below are generalized methodologies for key experiments. For specific concentrations and incubation times, it is essential to consult the original publications.
Determination of Photophysical Properties
Objective: To measure the quantum yield and extinction coefficient of the fluorescent probes.
Protocol:
-
Sample Preparation: Prepare solutions of the fluorescent probe in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Absorbance Measurement: Measure the absorbance spectrum of the probe solution using a UV-Vis spectrophotometer to determine the extinction coefficient.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution using a fluorometer.
-
Quantum Yield Calculation: The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95). The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample / η_std)²
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
In Vitro Peroxynitrite Detection Assay
Objective: To assess the sensitivity and selectivity of the fluorescent probe for peroxynitrite.
Protocol:
-
Probe Incubation: Incubate the fluorescent probe (e.g., 1-10 µM) in a buffer solution.
-
Peroxynitrite Addition: Add varying concentrations of a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite to the probe solution.
-
Fluorescence Measurement: Measure the fluorescence intensity at the probe's emission maximum at different time points to determine the reaction kinetics and the fold fluorescence enhancement.
-
Selectivity Assay: To test for selectivity, incubate the probe with other reactive oxygen and nitrogen species (ROS/RNS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), nitric oxide (NO), and hydroxyl radical (•OH) at biologically relevant concentrations and measure the fluorescence response.
Cellular Imaging of Peroxynitrite
Objective: To visualize endogenous or exogenous peroxynitrite in living cells.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., RAW 264.7 macrophages) on a suitable imaging dish.
-
Cell Stimulation (for endogenous detection): To induce endogenous peroxynitrite production, stimulate the cells with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Probe Loading: Incubate the cells with the HKGreen probe (e.g., 5-10 µM) for a specific duration (e.g., 30-60 minutes).
-
Cell Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess probe.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific HKGreen probe.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a typical experimental workflow.
References
Confirming HKGreen-4I Peroxynitrite Detection with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HKGreen-4I, a fluorescent probe for detecting peroxynitrite (ONOO-), with the gold-standard method of mass spectrometry. It is intended to assist researchers in selecting the appropriate methodology for their experimental needs, with a focus on validating and quantifying the presence of this highly reactive nitrogen species.
Introduction to Peroxynitrite Detection
Peroxynitrite is a potent oxidant and nitrating agent implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation. Its high reactivity and short half-life make its direct detection in biological systems challenging. Fluorescent probes like this compound offer a powerful tool for visualizing peroxynitrite in living cells with high spatial and temporal resolution. However, to ensure the accuracy and reliability of these findings, confirmation with a quantitative and highly specific method like mass spectrometry is often necessary.[1][2]
Performance Comparison: this compound vs. Mass Spectrometry
| Feature | This compound (Fluorescence Detection) | Mass Spectrometry (Biomarker Quantification) |
| Analyte | Peroxynitrite (indirectly via reaction) | Stable peroxynitrite-derived biomarkers (e.g., 3-nitrotyrosine) |
| Detection Principle | Fluorescence turn-on upon reaction | Precise mass-to-charge ratio measurement of the target molecule |
| Reported Detection Limit | As low as 10 nM[4] | pg/mL to low nM range for 3-nitrotyrosine[5] |
| Quantification | Semi-quantitative (based on fluorescence intensity) | Absolute quantification (using isotopically labeled standards) |
| Temporal Resolution | Real-time imaging in living cells | Endpoint analysis of collected samples |
| Spatial Resolution | Subcellular localization possible | Typically provides an average concentration from a bulk sample |
| Advantages | - Live-cell imaging- High temporal resolution- Relatively simple workflow | - High specificity and accuracy- Absolute quantification- Well-established and validated methods |
| Limitations | - Potential for artifacts and off-target reactions- Phototoxicity- Semi-quantitative | - Requires cell lysis (endpoint measurement)- Complex sample preparation- Requires specialized equipment |
Experimental Methodologies
This compound Protocol for Cellular Peroxynitrite Detection
This compound is a cell-permeable probe that exhibits a significant increase in fluorescence upon reaction with peroxynitrite. The reaction involves an oxidative N-dearylation of the probe, leading to the formation of the highly fluorescent product, N-methylrhodol.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Fluorescence microscope or plate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and culture until they reach the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with this compound working solution (typically 1-10 µM in serum-free medium or PBS) for 30-60 minutes at 37°C.
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any excess probe.
-
Treatment: Induce peroxynitrite formation in cells using a stimulating agent (e.g., SIN-1, a peroxynitrite donor, or by stimulating cellular pathways that generate nitric oxide and superoxide).
-
Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~520 nm).
Mass Spectrometry Protocol for 3-Nitrotyrosine Quantification
The most common mass spectrometry-based approach for confirming peroxynitrite activity is the quantification of 3-nitrotyrosine, a stable biomarker formed from the reaction of peroxynitrite with tyrosine residues in proteins.
Materials:
-
Cell samples (from a parallel experiment to the this compound imaging)
-
Lysis buffer with protease inhibitors
-
Internal standard (e.g., ¹³C₉-labeled 3-nitrotyrosine)
-
Protein precipitation agent (e.g., trichloroacetic acid or cold acetone)
-
Enzymes for protein digestion (e.g., pronase or a combination of trypsin and chymotrypsin)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Precipitation and Digestion: Precipitate the protein from the cell lysate and then digest it into smaller peptides using proteolytic enzymes. An internal standard is typically added at this stage for accurate quantification.
-
Sample Cleanup: Use solid-phase extraction to remove interfering substances and enrich the 3-nitrotyrosine-containing peptides.
-
LC-MS/MS Analysis: Inject the cleaned-up sample into an LC-MS/MS system. The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions of 3-nitrotyrosine and its internal standard are monitored for quantification.
-
Data Analysis: The concentration of 3-nitrotyrosine in the sample is determined by comparing the peak area of the endogenous 3-nitrotyrosine to that of the known concentration of the internal standard.
Workflow and Pathway Diagrams
Experimental workflow for peroxynitrite detection.
References
- 1. Pros and cons of current approaches for detecting peroxynitrite and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. recipp.ipp.pt [recipp.ipp.pt]
A Head-to-Head Comparison: HKGreen-4I Fluorescent Probe vs. Electrochemical Sensors for Peroxynitrite Detection
For researchers, scientists, and drug development professionals, the accurate detection of peroxynitrite (ONOO-), a potent and short-lived biological oxidant, is critical for understanding its role in a myriad of physiological and pathological processes. This guide provides an objective comparison between two prominent detection methodologies: the fluorescent probe HKGreen-4I and electrochemical sensors, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Peroxynitrite is implicated in a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation. Its transient nature, however, makes its detection challenging. This comparison evaluates the performance of the highly sensitive fluorescent probe this compound against various electrochemical sensing platforms.
Performance Comparison: this compound vs. Electrochemical Sensors
The following table summarizes the key quantitative performance metrics for both this compound and representative electrochemical sensors for the detection of peroxynitrite.
| Performance Metric | This compound | Electrochemical Sensors |
| Detection Limit | High sensitivity, capable of detecting nanomolar concentrations. One study noted a detection limit of 35 nM for a similar two-photon probe[1]. | Varies depending on the sensor modification, with reported detection limits as low as 1.9 nM[2] and 10 ± 0.5 nM[3]. |
| Sensitivity | Exhibits a significant fluorescence turn-on response, with up to a 290-fold increase in fluorescence intensity upon reaction with ONOO-[4]. | High sensitivity, for instance, a hemin-PEDOT modified sensor showed a sensitivity of 4.5 ± 0.5 nA/nM[3]. |
| Selectivity | Demonstrates exceptional selectivity for ONOO- over other reactive oxygen species (ROS) and reactive nitrogen species (RNS). | Selectivity can be enhanced by specific surface modifications, though potential interference from other electroactive species needs to be considered. |
| Response Time | Provides a rapid fluorescence response. | Fast response times have been reported, for example, 3.5 ± 1 seconds for a hemin-PEDOT sensor and approximately 90 seconds for a nanofluidic sensor. |
| Spatial Resolution | Enables high-resolution imaging of ONOO- within live cells and tissues. | Typically provides measurements in bulk solution or at the electrode surface, with limited spatial resolution for cellular imaging. |
| Real-time Monitoring | Suitable for real-time imaging of dynamic changes in ONOO- levels in biological systems. | Capable of continuous, real-time amperometric detection. |
| Instrumentation | Requires a fluorescence microscope or plate reader. | Requires a potentiostat and the specific electrochemical sensor. |
Signaling Pathway and Detection Mechanism
Peroxynitrite is formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻). This compound utilizes a peroxynitrite-triggered oxidative N-dearylation reaction to produce a highly fluorescent product, allowing for its detection.
Caption: Peroxynitrite formation and the this compound detection mechanism.
Experimental Workflow: A Comparative Overview
The experimental workflows for using this compound and electrochemical sensors differ significantly, as illustrated below.
Caption: Comparative experimental workflows for this compound and electrochemical sensors.
Detailed Experimental Protocols
This compound Protocol for Live Cell Imaging
This protocol is adapted from methodologies described for fluorescent probe applications in cellular imaging.
-
Preparation of this compound Stock Solution: Dissolve 1 mg of this compound in 150 µL of DMSO to create a 10 mM stock solution. It is recommended to store this stock solution at -20°C to -80°C, protected from light, and to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM. The optimal concentration may need to be adjusted based on the specific cell type and experimental conditions.
-
Cell Staining (Adherent Cells):
-
Culture adherent cells on sterile coverslips in a culture dish.
-
Remove the coverslip from the medium and aspirate any excess medium.
-
Add 100 µL of the this compound working solution to the coverslip, ensuring the cells are completely covered.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
Wash the cells twice with fresh medium, with each wash lasting 5 minutes.
-
-
Cell Staining (Suspension Cells):
-
Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, with a 5-minute incubation for each wash.
-
Resuspend the cells in serum-free medium or PBS containing the this compound working solution.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
Centrifuge and wash the cells again to remove the excess probe.
-
-
Imaging: Observe the stained cells using a fluorescence microscope with an excitation wavelength of approximately 520 nm and an emission wavelength of around 543 nm.
General Protocol for Electrochemical Detection of Peroxynitrite
This protocol outlines the general steps for using an amperometric sensor for ONOO- detection, based on principles from various electrochemical sensing studies.
-
Electrode Preparation and Modification:
-
The working electrode (e.g., boron-doped diamond, glassy carbon, or platinum) is first cleaned and polished according to standard procedures.
-
The electrode surface is then modified with a catalyst to enhance selectivity and sensitivity towards ONOO-. Common modifications include electropolymerized films of hemin and poly(3,4-ethylenedioxythiophene) (PEDOT), or manganese complexes.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Fill the cell with a suitable electrolyte solution, typically a phosphate buffer at physiological pH (7.4).
-
-
Sensor Calibration:
-
Apply a constant potential to the working electrode. The specific potential is chosen based on the redox potential of ONOO- at the modified electrode surface (e.g., -0.1 V vs. Ag/AgCl for reduction on a gold electrode).
-
Record the baseline current.
-
Inject known concentrations of a stable ONOO- donor, such as SIN-1, or freshly prepared ONOO- solution into the electrolyte and record the change in current.
-
Construct a calibration curve by plotting the current response against the ONOO- concentration.
-
-
Sample Measurement:
-
Introduce the biological sample into the electrochemical cell.
-
Record the amperometric response over time. The change in current is proportional to the concentration of ONOO- in the sample.
-
-
Data Analysis: Quantify the ONOO- concentration in the sample by comparing the measured current to the calibration curve.
Concluding Remarks
Both this compound and electrochemical sensors offer powerful capabilities for the detection of peroxynitrite. The choice between the two methodologies will largely depend on the specific research question and experimental context.
-
This compound is the preferred method for high-resolution imaging of ONOO- in live cells and tissues, providing valuable spatial information on its production and localization. Its high selectivity and significant fluorescence turn-on response make it an excellent tool for cellular and in vivo studies.
-
Electrochemical sensors are well-suited for quantitative, real-time measurements of ONOO- concentrations in bulk solutions. They offer excellent sensitivity and rapid response times, making them ideal for applications such as monitoring ONOO- release from cell cultures or in biochemical assays.
By understanding the respective strengths and limitations of each technique, researchers can make an informed decision to select the most appropriate tool for advancing their investigations into the complex roles of peroxynitrite in health and disease.
References
- 1. Highly Selective and Sensitive Two-Photon Fluorescence Probe for Endogenous Peroxynitrite Detection and Its Applications in Living Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Detection of Peroxynitrite using Hemin-PEDOT Functionalized Boron-Doped Diamond Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Potassium Indicators for Cellular and Subcellular Applications
Introduction
The precise measurement of intracellular potassium (K⁺) concentrations is crucial for understanding a myriad of physiological processes, from neuronal excitability and muscle contraction to cell volume regulation and apoptosis. The user's initial interest in validating "HKGreen-4I" for a new experimental model has been redirected, as our findings confirm that this compound is a probe for peroxynitrite (ONOO⁻), not potassium. This guide provides a comprehensive comparison of validated and widely used fluorescent indicators for intracellular K⁺, tailored for researchers, scientists, and drug development professionals. We will objectively compare the performance of key alternatives, provide detailed experimental protocols, and present supporting data to aid in the selection of the most appropriate probe for your experimental needs.
Comparison of Key Fluorescent Potassium Indicators
The selection of a suitable potassium indicator depends on several factors, including the expected intracellular K⁺ concentration range, the desired sensitivity, the instrumentation available, and the specific experimental model. Below is a comparative summary of the most common chemical and genetically encoded fluorescent K⁺ indicators.
Chemical Fluorescent Indicators
These small-molecule dyes are typically introduced into cells via their acetoxymethyl (AM) ester forms, which are cell-permeant and become fluorescent upon hydrolysis by intracellular esterases.
| Indicator | Excitation (nm) | Emission (nm) | Kd (mM) | Selectivity (K⁺ vs. Na⁺) | Key Features & Limitations |
| IPG-2 (APG-2) | 525 | 545 | 18 | Low | A popular and sensitive indicator for detecting small changes in intracellular K⁺. However, its fluorescence can be affected by the presence of sodium ions.[1][2][3] |
| IPG-4 (APG-4) | 525 | 545 | 7 | Good | Higher affinity for K⁺ than IPG-2, making it suitable for detecting smaller K⁺ concentrations. Its fluorescence is sensitive to cell volume changes.[1][3] |
| IPG-1 | 525 | 545 | 50 | Moderate | Lowest affinity in the IPG series, best suited for environments with high K⁺ concentrations. |
| PBFI | 340/380 | 505 | ~44 (in 135mM Na⁺) | Poor (1.5-fold) | A ratiometric indicator, which can be advantageous for quantitative measurements. However, it suffers from low selectivity for K⁺ over Na⁺ and requires UV excitation, which can be phototoxic to cells. |
Genetically Encoded Fluorescent Indicators
These indicators are proteins that can be genetically expressed in specific cells or subcellular compartments, offering high targeting specificity.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (mM) | Key Features & Limitations |
| GINKO1 | Single FP | 502 | 514 | 0.42 | Single fluorescent protein-based, suitable for dual-color imaging with red indicators. Its fluorescence intensity increases with K⁺ concentration. |
| GINKO2 | Single FP | 500 | 514 | Not explicitly stated | An improved version of GINKO1 with higher sensitivity and specificity. |
| KIRIN1 | FRET-based | 410 (donor) | 530 (acceptor) | ~0.1 to 100 (range) | A FRET-based ratiometric indicator, enabling quantitative imaging of K⁺ dynamics. |
| RGEPO1/2 | Red GEPO | ~560 | ~580 | 2.4 / 43.3 | Red fluorescent indicators, allowing for multiplexing with green fluorescent probes. RGEPO1 is targeted to the extracellular membrane, while RGEPO2 is cytoplasmic. |
Experimental Protocols
General Protocol for Loading Chemical Fluorescent Indicators (IPG-2 AM Example)
This protocol provides a general guideline for loading AM ester-based potassium indicators into adherent cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
IPG-2 AM (or other AM-ester based indicator)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of IPG-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a 100X stock solution of Probenecid in a suitable buffer.
-
-
Prepare Loading Buffer:
-
For a final loading concentration of 5 µM IPG-2 AM, dilute the stock solution into HBSS.
-
Add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If using, add Probenecid to the loading buffer at a final concentration of 1X.
-
-
Cell Loading:
-
Culture adherent cells on coverslips or in imaging dishes.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading buffer and wash the cells two to three times with warm HBSS to remove excess dye.
-
-
Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Excite the cells at ~525 nm and record the emission at ~545 nm.
-
Acquire images at appropriate time intervals to monitor changes in intracellular K⁺ concentration.
-
Protocol for Transfection of Genetically Encoded Indicators (GINKO1 Example)
This protocol provides a general guideline for transient transfection of a plasmid encoding a genetically encoded potassium indicator into mammalian cells.
Materials:
-
Plasmid DNA encoding GINKO1
-
Lipofectamine 3000 or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Adherent mammalian cells
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a 24-well plate with coverslips at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
In one tube, dilute 0.5 µg of GINKO1 plasmid DNA into 25 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine 3000 reagent into 25 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 50 µL of DNA-lipid complex to each well containing cells.
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After the incubation period, replace the medium with a suitable imaging buffer.
-
Mount the coverslip onto the microscope stage.
-
Excite the cells at ~502 nm and record the emission at ~514 nm.
-
Visualizations
Experimental Workflow for Intracellular K⁺ Measurement
Caption: A generalized workflow for measuring intracellular potassium using fluorescent indicators.
Signaling Pathway Involving Potassium Channels
Caption: A simplified signaling pathway illustrating the modulation of potassium channels by G-protein coupled receptors (GPCRs).
Conclusion
The validation of a fluorescent indicator in a new experimental model requires careful consideration of the probe's intrinsic properties and the specific demands of the biological question being addressed. While the initial query regarding this compound was based on a misunderstanding of its target, this guide provides a robust starting point for selecting and validating an appropriate fluorescent potassium indicator. The IPG series of chemical dyes offers a range of affinities suitable for various intracellular K⁺ levels, while genetically encoded indicators like GINKO and KIRIN provide unparalleled targeting specificity. By following the detailed protocols and considering the comparative data presented, researchers can confidently choose and implement the best tool for their studies of potassium dynamics.
References
A Critical Review of Fluorescent Indicators for Potassium (K⁺) Imaging
Initial Topic Clarification: HKGreen-4I is a Peroxynitrite Probe, Not a Potassium Indicator
A thorough review of the scientific literature and commercial product information reveals that This compound is a highly sensitive green fluorescent probe designed for the specific detection of peroxynitrite (ONOO⁻) in living cells.[1][2] Its mechanism relies on a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant fluorescence turn-on.[3][4][5] The probe has been successfully used to visualize endogenous peroxynitrite in various biological contexts, including in macrophages and mouse models of atherosclerosis.
Key characteristics of this compound as a peroxynitrite probe include:
-
Maximum Excitation Wavelength: ~520 nm
-
Maximum Emission Wavelength: ~543 nm
-
Sensing Mechanism: Peroxynitrite-triggered oxidative N-dearylation
There is no evidence in the published literature to support the use of this compound as a potassium indicator. Therefore, this guide will focus on providing a critical review and comparison of established fluorescent indicators for potassium, a topic of significant interest for researchers in neuroscience, cell biology, and drug development.
A Comparative Guide to Fluorescent Potassium (K⁺) Indicators
The accurate measurement of potassium ion concentrations and dynamics is crucial for understanding a wide range of physiological processes, from neuronal excitability to cellular homeostasis. Fluorescent indicators have become indispensable tools for these studies, offering high spatial and temporal resolution. These indicators can be broadly categorized into two main classes: synthetic chemical indicators and genetically encoded indicators. This guide provides a comparative overview of their performance, supported by experimental data.
Data Presentation: Quantitative Comparison of K⁺ Indicators
The performance of a fluorescent indicator is defined by several key parameters. The following tables summarize these metrics for a selection of commonly used chemical and genetically encoded potassium indicators.
Table 1: Performance of Chemical Fluorescent K⁺ Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd (mM) | Quantum Yield (Φ) | Selectivity (K⁺ vs. Na⁺) | Key Features |
| IPG-1 | 525 | 545 | 50 | Not Reported | Improved over PBFI | Low affinity, suitable for high K⁺ environments. |
| IPG-2 | 525 | 545 | 18 | Not Reported | Improved over PBFI | Intermediate affinity. |
| IPG-4 | 525 | 545 | 7 | Not Reported | ~100-fold | High affinity, suitable for detecting small K⁺ changes. |
| PBFI | 340 / 380 | 505 | 4-5 | Not Reported | ~1.5-fold | Ratiometric, UV-excitable. |
Table 2: Performance of Genetically Encoded Fluorescent K⁺ Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd (mM) | Quantum Yield (Φ) | Selectivity (K⁺ vs. Na⁺) | Key Features |
| GINKO1 | 502 (apo) / 500 (K⁺-bound) | 514 | 0.42 | 0.20 (apo) / 0.21 (K⁺-bound) | >350-fold | Single fluorescent protein-based, ratiometric by excitation. |
| KIRIN1 | 433 (mCerulean3) | 475 (donor) / 530 (acceptor) | 1.66 | Not Reported | High | FRET-based, ratiometric by emission. |
| RGEPO1 | 575 | 591 | 3.55 (in cells) | Not Reported | High | Red fluorescent, suitable for multiplexing and in vivo imaging. |
| RGEPO2 | 574 | 593 | 14.81 (in cells) | Not Reported | High | Red fluorescent, localized in the cytoplasm. |
Experimental Protocols
General Protocol for Loading and Calibration of Chemical K⁺ Indicators (e.g., IPG series)
This protocol provides a general guideline for using AM ester forms of chemical K⁺ indicators in cultured cells.
-
Reagent Preparation:
-
Prepare a stock solution of the indicator's AM ester (e.g., IPG-4 AM) in anhydrous DMSO at a concentration of 1-5 mM.
-
Prepare a loading buffer, typically a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with or without serum, depending on the cell type.
-
-
Cell Loading:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Dilute the indicator stock solution into the loading buffer to a final concentration of 1-10 µM. The addition of a non-ionic detergent like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and loading.
-
Remove the cell culture medium and replace it with the loading solution.
-
Incubate the cells for 30-60 minutes at 37°C. Incubation time and temperature may need to be optimized for different cell types.
-
-
De-esterification:
-
After loading, wash the cells with fresh, warm buffer to remove excess extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
-
-
In Situ Calibration (using ionophores):
-
To determine the intracellular K⁺ concentration, an in situ calibration is necessary. This involves using ionophores to equilibrate intracellular and extracellular K⁺ concentrations.
-
Prepare a set of calibration buffers with known K⁺ concentrations (e.g., ranging from 0 mM to 150 mM), maintaining a constant ionic strength by replacing K⁺ with Na⁺.
-
Treat the loaded cells with a combination of ionophores such as nigericin (a K⁺/H⁺ exchanger) and valinomycin (a K⁺ ionophore) to permeabilize the membrane to K⁺.
-
Sequentially perfuse the cells with the different calibration buffers and record the fluorescence intensity at each K⁺ concentration.
-
Plot the fluorescence intensity against the K⁺ concentration to generate a calibration curve, from which the dissociation constant (Kd) in the cellular environment can be determined.
-
General Protocol for Expression and Imaging of Genetically Encoded K⁺ Indicators (e.g., RGEPOs)
-
Plasmid Transfection:
-
Transfect cultured mammalian cells (e.g., HEK293FT or neurons) with a plasmid encoding the genetically encoded K⁺ indicator using a suitable transfection reagent.
-
For in vivo experiments, viral vectors (e.g., AAV) are typically used to deliver the indicator gene to specific cell populations.
-
-
Indicator Expression:
-
Allow 24-48 hours for the cells to express the indicator protein. Expression levels can be confirmed by fluorescence microscopy.
-
-
Live-Cell Imaging:
-
Replace the culture medium with an appropriate imaging buffer (e.g., a HEPES-buffered saline solution).
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).
-
Acquire baseline fluorescence images.
-
To induce changes in intracellular K⁺, cells can be stimulated pharmacologically (e.g., with high extracellular K⁺ to induce depolarization) or electrically.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (for single-wavelength indicators) or the ratio of acceptor to donor emission (for FRET-based indicators) over time.
-
The change in fluorescence (ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) is typically used to represent the relative change in K⁺ concentration.
-
For quantitative measurements, an in situ calibration similar to the one described for chemical indicators can be performed, often using pore-forming agents like gramicidin in combination with calibration buffers.
-
Mandatory Visualizations
Mechanism of a Single-Wavelength K⁺ Indicator
Caption: General mechanism of an intensiometric fluorescent K⁺ indicator.
Experimental Workflow for K⁺ Indicator Selection and Use
References
Safety Operating Guide
Navigating the Safe Disposal of HKGreen-4I: A Procedural Guide
Quantitative Data Summary for Disposal
The following table outlines the key parameters and recommendations for the disposal of HKGreen-4I, based on general laboratory safety guidelines.
| Parameter | Guideline | Source/Recommendation |
| Waste Category | Chemical Waste | This compound is a chemical dye. |
| Biological Waste (if contaminated) | If used with cell cultures or other biological materials.[1][2] | |
| Solvent Waste | Segregate Halogenated & Non-Halogenated | DMSO is a non-halogenated solvent. |
| Container Type | Compatible, tightly-fitting cap | For liquid waste, do not overfill.[3] |
| Labeling | Clearly labeled with contents & concentration | Deface original labels if reusing containers.[3] |
| PPE | Safety glasses/goggles, impervious gloves | Standard for handling chemical waste.[4] |
| Contaminated Sharps | Puncture-proof container | Needles, blades, etc. must be in a designated sharps container. |
| Empty Containers | Triple rinse with a suitable solvent | Rinsate must be collected as hazardous waste. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe disposal of various waste streams generated from the use of this compound.
Objective: To safely dispose of this compound stock solutions, working solutions, and contaminated labware in accordance with general laboratory chemical and biological safety standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves.
-
Designated chemical waste container (for non-halogenated solvents).
-
Biohazard waste container (if applicable).
-
Sharps container (if applicable).
-
Bleach or other approved disinfectant.
-
Waste labels.
Procedure:
Part 1: Disposal of Unused this compound Stock and Working Solutions
-
Categorize the Waste: Unused this compound solutions (both stock in DMSO and diluted working solutions) should be treated as chemical waste.
-
Container Selection: Use a designated, leak-proof waste container suitable for non-halogenated organic solvents. Ensure the container is clearly labeled as "Chemical Waste" and lists the contents, including "this compound" and "DMSO".
-
Transfer: Carefully pour the unused this compound solutions into the designated chemical waste container. Avoid splashing.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by institutional environmental health and safety personnel.
Part 2: Disposal of Biologically Contaminated this compound Waste
This applies to working solutions that have been in contact with cells.
-
Decontamination:
-
For liquid waste (e.g., supernatant from cell staining), add a disinfectant such as bleach to a final concentration of 10% and allow it to sit overnight to decontaminate any biological material.
-
Label the container appropriately during decontamination (e.g., "Biological Waste, 10% Bleach").
-
-
Neutralization: After decontamination, neutralize the bleach if required by your institution's guidelines before disposal as chemical waste.
-
Final Disposal: Pour the decontaminated and neutralized liquid into the designated chemical waste container for non-halogenated solvents.
Part 3: Disposal of Contaminated Labware
-
Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips used with this compound) must be placed directly into a designated, puncture-proof sharps container labeled for chemical contamination. Do not recap needles.
-
Non-Sharps Solid Waste:
-
Chemically contaminated items such as gloves, centrifuge tubes, and pipette tips should be collected in a designated container lined with a clear plastic bag and labeled as "Chemical Waste". Do not use biohazard bags for purely chemical waste.
-
If the solid waste is also biologically contaminated, it should be placed in a biohazard bag and autoclaved or treated with an appropriate disinfectant before being disposed of as biological waste.
-
-
Empty this compound Vials/Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the rinsate and dispose of it as chemical waste in the appropriate liquid waste container.
-
After triple rinsing, the container can often be disposed of as regular lab glass or plastic, but confirm with your institution's policies. Deface the original label completely.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
References
- 1. Safety and Environmental Protection Manual - Chapter 16 | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 2. research.hawaii.edu [research.hawaii.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. assets.unilogcorp.com [assets.unilogcorp.com]
Safeguarding Your Research: A Comprehensive Guide to Handling HKGreen-4I
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of HKGreen-4I, a fluorescent probe for the detection of peroxynitrite. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with this compound and its solvent should be conducted to ensure the appropriate level of protection.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Protects against splashes of the dye solution and DMSO, which can cause eye irritation.[3][4] |
| Face Shield | Recommended when handling larger volumes or when there is a significant splash risk.[4] | |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Since this compound is dissolved in DMSO, which can facilitate the absorption of substances through the skin, glove selection is critical. Butyl rubber or neoprene gloves may offer more robust protection against DMSO. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential aerosols or vapors, especially when handling the DMSO stock solution. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and experimental success.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, centrifuge tubes, gloves, and excess solutions, should be considered chemical waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in a clearly labeled, sealed, and leak-proof hazardous waste container. The label should include the name of the chemical (this compound and DMSO) and the appropriate hazard symbols.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures. Do not pour this compound solutions down the drain.
Experimental Protocol: Fluorescent Staining of Cultured Cells with this compound
This protocol provides a general procedure for staining cultured cells with this compound to detect peroxynitrite. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cultured cells (adherent or suspension)
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation of 10 mM this compound Stock Solution:
-
In a chemical fume hood, dissolve 1 mg of this compound in 150 µL of high-purity DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C to -80°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in serum-free cell culture medium or PBS. The optimal concentration should be determined experimentally.
-
-
Cell Staining:
-
For Adherent Cells:
-
Grow cells on coverslips or in culture dishes.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in the this compound working solution and incubate for 30-60 minutes at 37°C, protected from light.
-
Pellet the cells by centrifugation and wash twice with PBS.
-
-
-
Imaging:
-
Mount the coverslips or resuspend the cells in PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (excitation ~490 nm, emission ~525 nm).
-
The Role of Peroxynitrite in Cellular Signaling
This compound is designed to detect peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Peroxynitrite is a potent oxidant and nitrating agent that can damage a wide array of biomolecules, leading to cellular dysfunction and contributing to various pathological conditions.
By providing a robust framework for the safe handling and effective use of this compound, this guide aims to support your research endeavors while prioritizing a culture of safety in the laboratory.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. greenfield.com [greenfield.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
